Product packaging for Erythrin(Cat. No.:)

Erythrin

Cat. No.: B1253147
M. Wt: 422.4 g/mol
InChI Key: BUBBEHCXSMCYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erythrin (C20H22O10) is a chemical compound cataloged in chemical databases as a natural product of research interest . It is associated with the Erythrina genus of plants, which are known in traditional medicine across Africa and other regions and are a rich source of bioactive phytoconstituents . Compounds isolated from Erythrina species, such as various prenylated flavonoids, isoflavones, and alkaloids, have demonstrated a range of pharmacological activities in scientific studies, including antibacterial, antifungal, anti-inflammatory, antioxidant, and antiplasmodial effects . Researchers are exploring these natural compounds for their potential to yield novel therapeutic agents, particularly against multidrug-resistant pathogens . As a research chemical, this compound provides a valuable reference standard for phytochemical studies, natural product chemistry, and the investigation of plant-derived bioactivities. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O10 B1253147 Erythrin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O10

Molecular Weight

422.4 g/mol

IUPAC Name

[3-hydroxy-5-methyl-4-(2,3,4-trihydroxybutoxycarbonyl)phenyl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C20H22O10/c1-9-3-11(22)5-13(23)18(9)20(28)30-12-4-10(2)17(14(24)6-12)19(27)29-8-16(26)15(25)7-21/h3-6,15-16,21-26H,7-8H2,1-2H3

InChI Key

BUBBEHCXSMCYNY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O

Origin of Product

United States

Advanced Methodologies for Erythrin Structural Elucidation and Stereochemical Assignment

Mass Spectrometry (MS) Techniques in Erythrin Structural Confirmation

Mass spectrometry provides complementary information to NMR, primarily concerning the molecular weight and elemental composition, as well as insights into the fragmentation pathways of the molecule.

High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental composition. HRMS measurements provide mass-to-charge (m/z) values with high accuracy, often to several decimal places, enabling the calculation of the exact molecular formula. For this compound, HRMS data, such as HRESIMS m/z calculated for C₂₀H₂₂O₁₀Na at 445.1111 and found at 445.1129, confirm its molecular formula as C₂₀H₂₂O₁₀ researchgate.net. This high level of precision is critical for distinguishing between compounds with very similar nominal masses.

Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. This technique provides valuable information about the substructures within a molecule and confirms the connectivity of its different parts. For depsides like this compound, MS/MS analysis often reveals characteristic fragmentation patterns due to the cleavage of the ester bond linking the two aromatic moieties. In the negative ion mode, ESI-QqTOF-MS/MS of this compound has shown product ions at m/z 167, 271, and 149 researchgate.netpsu.edu. These fragments are diagnostic for depsides and arise from specific cleavages, such as the loss of neutral moieties from the A and B rings. The presence and m/z values of these fragment ions provide strong evidence for the proposed depside structure and help in differentiating this compound from other structurally similar compounds researchgate.netpsu.edu.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for identifying and characterizing the functional groups present within a chemical compound. These methods analyze the vibrational modes of molecules, providing a unique "molecular fingerprint" that reveals crucial details about their structure, bonding, and composition. nanografi.com IR spectroscopy measures the absorption of specific infrared wavelengths, which excite molecular vibrations, resulting in characteristic absorption peaks. nanografi.comedinst.com Conversely, Raman spectroscopy measures the inelastic scattering of light, where the scattered light exhibits frequency shifts corresponding to the molecule's vibrational modes. nanografi.comedinst.com

The complementary nature of IR and Raman spectroscopy arises from their different selection rules. IR spectroscopy is particularly sensitive to changes in dipole moment during molecular vibrations, making it well-suited for analyzing polar functional groups such as O-H, N-H, and C=O, commonly found in organic compounds. nanografi.comedinst.com Raman spectroscopy, on the other hand, is sensitive to changes in polarizability, making it more effective for studying nonpolar bonds like C=C and C-H, and for examining samples in aqueous solutions. nanografi.com

For this compound (C20H22O10), Fourier Transform Infrared (FTIR) analysis has been employed to identify key functional groups. The FTIR spectrum of this compound exhibits characteristic stretching vibrations indicative of the presence of alcohol, phenol, aldehyde, saturated aliphatic alkene, aliphatic amine, and aromatic groups. researchgate.net These observations are consistent with the expected structure of a flavonoid glycoside, which typically contains numerous hydroxyl groups (alcohols and phenols), aromatic rings, and potentially carbonyl functionalities.

The following table outlines typical IR absorption ranges for common functional groups that would be relevant to the analysis of this compound:

Functional GroupType of VibrationTypical IR Absorption Range (cm⁻¹)
O-H (alcohol)Stretching3600-3200 (broad)
O-H (phenol)Stretching3550-3200 (broad)
C=O (aldehyde)Stretching1740-1720
C=C (aromatic)Stretching1600, 1500, 1450
C-H (aliphatic)Stretching3000-2850

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for determining the stereochemical assignment of chiral molecules. These techniques exploit the differential interaction of chiral compounds with left and right circularly polarized light. pg.edu.plroutledge.comcatalysis.blog Chiroptical properties directly reflect the spatial arrangement of atoms within a molecule. pg.edu.pl

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength after it passes through a chiral substance. pg.edu.plslideshare.net The resulting ORD spectrum typically displays dispersive curves. slideshare.net Circular Dichroism (CD) spectroscopy, conversely, measures the difference in the absorption of left-handed and right-handed circularly polarized light by a chiral sample. pg.edu.plcatalysis.blog CD spectra are absorptive and are typically plotted as molar ellipticity (or differential molar absorptivity) versus wavelength. pg.edu.plslideshare.net

Both CD and ORD can exhibit "Cotton effects," which are characteristic positive or negative peaks or troughs in the spectra that occur in the vicinity of an optically active absorption band. pg.edu.plpbsiddhartha.ac.in The sign and shape of these Cotton effects are directly related to the absolute configuration of the chiral centers within the molecule. pg.edu.pl For a pair of enantiomers, their CD spectra will be mirror images of each other (e.g., a positive Cotton effect for one enantiomer and a negative Cotton effect for the other at the same wavelength). pg.edu.pl

This compound (C20H22O10) is described as a flavonoid glycoside and has a synonym of "(-)-Erythrin," indicating its chiral nature and optical activity. ontosight.ai Given its complex structure with multiple potential chiral centers, particularly within the glycosidic moiety and the flavanonol core, CD and ORD spectroscopy would be crucial for unequivocally assigning its absolute stereochemistry. While specific CD/ORD data for this compound (C20H22O10) was not found in the immediate search, these techniques are routinely applied to similar natural products to establish their precise three-dimensional structures.

The following table summarizes the key aspects of CD and ORD spectroscopy:

FeatureCircular Dichroism (CD)Optical Rotatory Dispersion (ORD)
Measured PropertyDifferential absorption of left/right circularly polarized light (Δε or [θ]) pg.edu.plcatalysis.blogChange in angle of rotation of plane-polarized light ([φ]) pg.edu.plslideshare.net
Spectral AppearanceAbsorptive peaks (positive or negative Cotton effects) pg.edu.plslideshare.netDispersive curves (positive or negative Cotton effects) pg.edu.plpbsiddhartha.ac.in
Information GainedAbsolute configuration, conformation of chiral chromophores pg.edu.plAbsolute configuration, conformational information pg.edu.plpbsiddhartha.ac.in
RelationshipInterrelated by König-Kramers transforms pg.edu.plInterrelated by König-Kramers transforms pg.edu.pl

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

For chiral molecules, X-ray crystallography is particularly powerful for establishing absolute stereochemistry. When a crystal contains a heavy atom (e.g., bromine, sulfur), the anomalous dispersion of X-rays by these atoms can be used to determine the absolute configuration directly, often referred to as the Flack parameter or Bijvoet analysis. springernature.com Even in the absence of heavy atoms, if the relative configuration is known and the compound can be related to a molecule of known absolute configuration, or if enantiomerically pure material is available, absolute configuration can often be assigned.

While direct crystal structure data for this compound (C20H22O10) was not found in the immediate search results, X-ray crystallography has been successfully applied to related complex natural products, such as Erythrina alkaloids, to confirm their absolute configurations and solid-state conformations. For instance, the absolute configuration of an erythrina alkaloid, erythristemine, was established as 3R,5S,11S using X-ray diffraction, confirming its biosynthetic origin and providing detailed conformational insights. iucr.org The ability of X-ray crystallography to provide atomic-level precision makes it an invaluable tool for validating spectroscopic assignments and resolving ambiguities in complex natural product structures.

The data obtained from an X-ray diffraction experiment include:

Unit cell parameters: Dimensions (a, b, c) and angles (α, β, γ) of the repeating unit cell of the crystal.

Space group: Describes the symmetry elements present in the crystal lattice.

Atomic coordinates: Precise three-dimensional positions of each atom within the molecule.

Bond lengths and angles: Distances between bonded atoms and angles formed by three bonded atoms, providing insights into molecular geometry.

Dihedral angles: Angles between planes defined by sets of atoms, crucial for understanding molecular conformation.

Absolute configuration: For chiral molecules, the unambiguous assignment of R/S descriptors at each stereocenter. springernature.com

Biosynthesis and Enzymatic Pathways of Erythrin

Polyketide Synthase (PKS) Pathways in Depside Biosynthesis

Polyketide synthases are a family of multi-domain enzymes or enzyme complexes that produce a vast array of secondary metabolites, including depsides, in various organisms such as bacteria, fungi, and plants. The biosynthesis of polyketides shares notable similarities with fatty acid biosynthesis, utilizing acyl-CoA precursors wikipedia.orgmdpi.com. In the context of depsides, the PKSs involved are typically non-reducing polyketide synthases (NR-PKSs) biorxiv.orgmdpi.comnih.govresearchgate.netnih.gov. These enzymes catalyze the formation and dimerization of phenolic rings, which are the fundamental building blocks of depsides biorxiv.orgmdpi.comnih.gov.

Type I and Type III PKS Systems in Lichen Metabolite Production

Polyketide synthases are broadly classified into three types based on their structural organization and catalytic mechanisms: Type I, Type II, and Type III wikipedia.orgmdpi.com.

Type I PKSs are large, modular, and multifunctional enzymes where catalytic domains are typically covalently connected within a single polypeptide chain wikipedia.orgmdpi.comrasmusfrandsen.dk. Each module often catalyzes one cycle of polyketide chain elongation frontiersin.org. Non-reducing Type I PKSs (NR-PKSs) are the primary enzymes responsible for depside and depsidone (B1213741) synthesis in lichenized fungi biorxiv.orgmdpi.comnih.govresearchgate.netnih.gov. These NR-PKSs contain specific domains such as keto-synthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), and thioesterase (TE) biorxiv.orgmdpi.com. A characteristic feature of lichen-forming fungal NR-PKSs involved in depside synthesis is the presence of two ACP domains, which are crucial for the dimerization of orsellinic acid precursors into a depside biorxiv.orgmdpi.comnih.gov.

Type III PKSs , in contrast, are smaller homodimeric proteins that possess a Cys-His-Asn catalytic triad (B1167595) in their active site and operate iteratively without requiring an ACP-bound substrate wikipedia.orgmdpi.comfrontiersin.org. They typically utilize CoA thioesters as substrates mdpi.com. While Type III PKSs are predominantly found in plants and bacteria, depside biosynthesis in lichens primarily relies on Type I NR-PKS systems wikipedia.orgmdpi.comfrontiersin.org.

Precursor Incorporation and Chain Elongation Mechanisms

The biosynthesis of depsides, including erythrin, initiates with the incorporation of specific precursors, primarily orcinol (B57675) or β-orcinol-derived aromatic rings biorxiv.org. Orsellinic acid is a well-known monocyclic precursor for many depsides biorxiv.orguni.lufishersci.co.ukfishersci.chuni.lubidd.group. The PKS enzyme iteratively assembles and folds the carbon backbone of these molecules.

The general mechanism of polyketide chain elongation by Type I PKSs involves a series of coordinated steps within each module:

Initiation: A starter unit, often derived from acetyl-CoA, is loaded onto the acyl carrier protein (ACP) domain wikipedia.orgacs.org.

Chain Elongation: An acyltransferase (AT) domain selects and transfers an extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) to the ACP wikipedia.orgacs.org. The ketosynthase (KS) domain then catalyzes a decarboxylative Claisen-like condensation reaction between the growing polyketide chain (held by the ACP of the previous module) and the extender unit (on the current module's ACP) wikipedia.orgacs.org.

Modification: Following the condensation, the β-keto group of the newly extended chain can undergo further modifications by optional domains within the module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), leading to diverse structural variations wikipedia.orgacs.org.

Translocation: The elongated polyketide chain is then translocated to the ACP of the next module, continuing the assembly-line process acs.org.

For depside synthesis, a single NR-PKS is capable of catalyzing the formation and dimerization of the phenolic rings, often utilizing two ACP domains to construct and esterify the two different rings biorxiv.orgmdpi.comnih.gov.

Enzymology of Depside Bond Formation in this compound Synthesis

The defining feature of depsides is the ester linkage that connects their aromatic rings. The formation of this depside bond is a critical enzymatic step in this compound biosynthesis.

Role of Specific Ligases and Acyltransferases

While the term "ligase" is not typically used to describe the direct depside bond formation, the esterification process is catalyzed by specific domains within the polyketide synthase itself. Key enzymatic domains involved include:

Acyltransferase (AT) Domain: Beyond its role in selecting and loading extender units, the starter-unit acyltransferase (SAT) domain has been shown to catalyze depside bond formation in some fungal depsides, such as CJ-20,557 and lecanoric acid cityu.edu.hkrsc.orgnih.govacs.orgresearchgate.net. This represents a unique form of SAT domain chemistry nih.gov.

Thioesterase (TE) Domain: The thioesterase domain, typically responsible for the release of the completed polyketide chain from the PKS, has also been identified as a key catalyst for depside bond formation in other depsides like thielavin A, gyrophoric acid, and lecanoric/diorinolic acid cityu.edu.hkrsc.orgresearchgate.net. The TE domain can facilitate ester bond formation and subsequent chain hydrolysis researchgate.net.

The involvement of either the SAT or TE domain in depside bond formation highlights the versatility and complex programming logic of fungal PKSs cityu.edu.hkresearchgate.net.

Catalytic Mechanisms of Depside Linkage

The depside linkage is an ester bond formed between two phenolic acid derivatives. Two primary catalytic mechanisms for this esterification have been elucidated:

TE-Domain Catalysis: In this mechanism, the thioesterase (TE) domain of the PKS directly catalyzes the formation of the depside bond. This has been observed in the biosynthesis of compounds like thielavin A and lecanoric/diorinolic acid cityu.edu.hkrsc.orgresearchgate.net. The TE domain facilitates two rounds of ester bond formation and subsequent chain hydrolysis researchgate.net.

SAT-Domain Catalysis: Alternatively, the starter-unit acyltransferase (SAT) domain can perform the esterification reaction. This mechanism has been reported for the synthesis of depsides such as CJ-20,557 and lecanoric acid cityu.edu.hkrsc.orgnih.govacs.orgresearchgate.net. This indicates a remarkable and previously undescribed catalytic activity for an SAT domain nih.gov.

The precise mechanism employed can vary depending on the specific depside and the PKS involved, reflecting the diverse enzymatic strategies in natural product biosynthesis.

Post-Polyketide Modifications and Derivatization Enzymes

Following the initial polyketide assembly and depside bond formation, this compound and other depsides can undergo further enzymatic modifications, often referred to as "tailoring" reactions. These post-PKS modifications contribute significantly to the structural diversity and biological activities of these compounds. Enzymes involved in these derivatization steps can include:

Oxygenases: These enzymes introduce hydroxyl groups, which can alter the solubility and reactivity of the depside rsc.orgresearchgate.net.

Methyltransferases: O-methylation, the methylation of oxygen atoms, is a common post-PKS modification observed in depsidones, which are structurally related to depsides thieme-connect.com. Methyltransferases can modify hydroxyl groups on the depside structure rsc.orgresearchgate.net.

Glycosyltransferases: These enzymes can attach sugar moieties to the depside scaffold, leading to glycosylated depsides rsc.orgresearchgate.net.

Other enzymes may be involved in various redox reactions or further cyclization steps, although for depsides, the primary focus is on the ester bond formation and subsequent functional group modifications.

These post-polyketide modifications are crucial for generating the final, mature form of this compound and its related depside compounds.

Compound Names and PubChem CIDs

Regiospecific Hydroxylations and Methylations

Regiospecific hydroxylations and methylations are critical tailoring steps in the biosynthesis of many natural products, including erythromycin (B1671065) and Erythrina alkaloids. In erythromycin biosynthesis, specific enzymes catalyze the hydroxylation and methylation of the macrolide ring. For instance, EryF acts as a C-6 hydroxylase, while EryK functions as a C-12 hydroxylase. Additionally, EryG is identified as an O-methyltransferase, performing a key methylation step in the pathway nih.gov. In Actinopolyspora erythraea YIM90600, the formation of erythronolide H (EH) is proposed to involve sequential C-6/C-18 epoxidation and C-14 hydroxylation from 6-deoxyerythronolide B (6-dEB) plos.org.

For Erythrina alkaloids, which are benzylisoquinoline alkaloids (BIAs), methylation reactions are particularly significant for structural diversification. The enzyme Ev4OMT, a 4'-O-methyltransferase, is responsible for producing (S)-norreticuline, a key intermediate in the pathway of "common Erythrina alkaloids" researchgate.netnih.gov. Other methyltransferases, such as Ev6OMT and Ev7OMT, contribute to the biosynthesis of (S)-coclaurine nih.gov. Coclaurine N-methyltransferase (EvCNMT) catalyzes the conversion of a non-methylated secondary amine to a tertiary amine, a fundamental step in the BIA pathway researchgate.net. Hydroxylation reactions are often mediated by cytochrome P450 enzymes; for example, (S)-N-methylcoclaurine 3'-hydroxylase (EvCYP80B3) is involved in the formation of (S)-methylnorlaudanosoline, a pivotal branching point in the Erythrina alkaloid cascade nih.gov.

Reductases and Dehydratases in Pathway Diversification

Reductases and dehydratases play vital roles in shaping the polyketide backbone and alkaloid structures, contributing to the chemical diversity of these compounds. In the context of polyketide synthases (PKSs), which are responsible for erythromycin biosynthesis, domains such as ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER) are integral components psu.eduacs.orgnih.gov. Specifically, the dehydratase domain EryDH4 from the erythromycin PKS catalyzes a dehydration reaction, leading to the formation of a trans-double bond in the nascent polyketide intermediate nih.gov.

For Erythrina alkaloids, various reductases are involved in modifying intermediate structures. For example, 1,2-dehydroreticuline (B1196774) reductase is responsible for converting reticuline (B1680550) to its (R)-enantiomer researchgate.net. In the broader context of tropane (B1204802) and ecgonine (B8798807) alkaloids, separate reductases, TRI and TRII, selectively reduce the tropinone (B130398) system to yield either an α- or a β-hydroxy group eolss.net. NADPH-dependent codeinone (B1234495) reductase (COR) is also part of the enzymatic machinery in benzylisoquinoline alkaloid biosynthesis researchgate.netnih.gov.

In the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is relevant to terpenoid biosynthesis, enzymes like 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) and 2-C-methyl-D-erythritol 4-phosphate dehydratase are crucial for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) precursors mdpi.com. Erythrose reductase is an enzyme that converts erythrose to erythritol (B158007), demonstrating a specific reduction in polyol biosynthesis nih.gov.

Genetic Basis and Transcriptional Regulation of this compound Biosynthetic Genes

The production of erythromycin and Erythrina alkaloids is genetically encoded, with their biosynthetic genes often organized into clusters. The expression of these genes is tightly regulated by various transcriptional mechanisms and influenced by environmental factors.

Gene Cluster Identification and Characterization

The biosynthetic genes for erythromycin are typically organized into a large gene cluster. In Saccharopolyspora erythraea, the erythromycin (ery) gene cluster contains approximately 20 genes responsible for erythromycin A biosynthesis nih.govsecondarymetabolites.org. This cluster includes eryA genes for the polyketide ring formation, eryB genes for mycarose (B1676882) biosynthesis and attachment, and eryC genes for desosamine (B1220255) biosynthesis and attachment nih.gov. Additionally, genes encoding modifying enzymes like eryF, eryG, and eryK, along with ermE (conferring erythromycin resistance), are part of this cluster nih.gov. The ery gene cluster in Aeromicrobium erythreum has been characterized as a 55.4-kb region containing 25 ery genes, showing homology to the S. erythraea cluster nih.gov. Comparative analysis of the erythromycin gene clusters in S. erythraea NRRL2338 and Actinopolyspora erythraea YIM90600 reveals high identity and similarity, with most genes exhibiting conserved order and direction, though some genes like eryBI and eryG may be absent in certain strains plos.orgplos.org.

For Erythrina alkaloids, transcriptome analysis of Erythrina velutina has led to the identification of 24 candidate genes involved in their biosynthesis researchgate.net. This genomic information provides a basis for understanding the genetic machinery underlying the diverse alkaloid structures found in this genus researchgate.netnih.gov.

Regulatory Elements and Environmental Influences on Gene Expression

Transcriptional regulation plays a pivotal role in controlling the expression of biosynthetic genes, thereby impacting the production yields of erythromycin and Erythrina alkaloids. In Saccharopolyspora erythraea, the ery gene cluster is organized into four major polycistronic transcriptional units, with transcription start sites identified for genes such as eryAI, eryBI, eryBIII, eryBVI, and eryK nih.gov. Studies involving transcriptional terminator insertions within ery genes have demonstrated polar effects on the transcription of downstream biosynthetic genes, indicating complex regulatory mechanisms nih.gov.

The biosynthesis of specialized metabolites like Erythrina alkaloids is regulated by various classes of transcription factors (TFs), including MYB, WRKY, NAC, and bHLH families researchgate.netnih.gov. The MYB-bHLH-WD40 ternary complex is recognized as a significant regulatory component in the biosynthesis of phenylpropanoids and flavonoids, which are related pathways in Erythrina species researchgate.net. Environmental factors can profoundly influence gene expression. For instance, in Erythrina velutina, submergence stress has been shown to down-regulate most flavonoid biosynthesis-related genes, affecting the accumulation of metabolites like naringenin (B18129) and apigenin (B1666066) researchgate.net. This highlights how external conditions can modulate the genetic machinery responsible for natural product synthesis.

Advanced Analytical Chemistry for Erythrin Quantification and Detection

High-Performance Liquid Chromatography (HPLC) Method Development for Erythrin

HPLC is a widely utilized technique for the separation and analysis of natural products, including this compound, from complex lichen extracts. Chemical analysis involving this compound has been performed using HPLC, often coupled with mass spectrometry, as part of qualitative studies on lichen metabolite profiles. wikipedia.orgwikidata.org

Chromatographic separations in HPLC are fundamentally categorized into normal-phase (NP) and reversed-phase (RP) modes, distinguished by the polarity of their stationary and mobile phases.

Reversed-Phase Chromatography (RPC): This is the predominant mode in modern HPLC due to its versatility and suitability for a broad range of compounds. RPC employs a non-polar stationary phase, typically C18 (octadecylsilane) bonded silica (B1680970), and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). fishersci.defishersci.ca In RPC, separation is primarily governed by hydrophobic interactions, leading to longer retention times for more non-polar analytes. fishersci.de Given that depsides like this compound possess moderate polarity, reversed-phase conditions are generally favorable for their effective separation from other lichen metabolites.

Normal-Phase Chromatography (NPC): In contrast, NPC utilizes a polar stationary phase, most commonly silica gel, and a non-polar or low-polarity mobile phase, such as hexane, chloroform, or ethyl acetate (B1210297). fishersci.defishersci.ca Analytes with stronger polarity exhibit greater interaction with the polar stationary phase, resulting in increased retention times. fishersci.de While NPC is effective for very hydrophobic compounds or those with minimal aqueous solubility, its application for depsides like this compound is less common compared to reversed-phase methods, especially when aqueous-compatible detection systems are desired.

The selection of a suitable detection system in HPLC is crucial for the accurate identification and quantification of this compound.

UV-Vis Detection: Ultraviolet-Visible (UV-Vis) detectors are widely used in HPLC for compounds that absorb light in the UV-Vis spectrum, typically between 190 and 800 nm. As a depside, this compound contains chromophoric groups that enable its detection via UV absorption.

Diode Array Detection (DAD): Also known as Photo Diode Array (PDA) detection, DAD is an advanced form of UV-Vis detection. It allows for the simultaneous acquisition of a full absorption spectrum (e.g., 190 to 900 nm) for each eluting compound. This capability is particularly advantageous for analyzing complex mixtures, such as lichen extracts, as it provides detailed information about sample composition, facilitates peak purity analysis, and aids in verifying analyte identities based on their spectral characteristics.

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method suitable for non-volatile and semi-volatile analytes, irrespective of their chromophoric properties. The principle involves nebulizing the HPLC effluent, evaporating the mobile phase, and then detecting the remaining non-volatile analyte particles by light scattering. Given that this compound is a non-volatile compound, ELSD can serve as a complementary or alternative detection method, especially when UV absorption is weak or when analyzing samples with components lacking strong chromophores.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolomics

LC-MS is an indispensable technique for the comprehensive analysis of natural products, offering high sensitivity, selectivity, and structural elucidation capabilities. It is particularly powerful for trace analysis and metabolomic profiling of complex biological samples like lichens. LC-MS approaches, including MS/MS, have been successfully employed for the qualitative analysis and identification of this compound and other depsides in lichen extracts. wikipedia.orgwikidata.org This technique enables the determination of molecular mass and provides fragmentation patterns crucial for structural confirmation and the identification of unknown compounds within the metabolome. wikipedia.orgwikidata.org

The choice of ionization mode is critical in LC-MS and depends on the physicochemical properties of the analyte. For depsides like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly considered.

Electrospray Ionization (ESI): ESI is a soft ionization technique widely employed for polar and thermally labile compounds, producing intact protonated or deprotonated molecular ions (e.g., [M+H] or [M-H]) with minimal fragmentation. For depsides, ESI, particularly in negative ion mode, has been effectively used to observe the deprotonated molecular ion ([M-H]) and characteristic fragment ions through collision-induced dissociation (CID). For instance, ESI-Qq-TOF-MS (negative mode) analysis of depsides, including this compound, has shown a characteristic [M-H] peak at m/z 421.1134, along with fragmentation pathways that aid in identification. wikidata.org ESI is highly sensitive and is often preferred for its ability to analyze a wide range of polar metabolites.

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally suitable for less polar and more volatile compounds compared to those typically analyzed by ESI. Ionization in APCI occurs in the gas phase, often through proton transfer reactions. While ESI is more commonly reported for depsides due to their polarity, APCI can be a viable alternative for certain depsides or when specific mobile phase conditions are used. It is known to be less susceptible to ion suppression effects compared to ESI in some instances.

Quantitative LC-MS/MS methodologies, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), offer high sensitivity, selectivity, and accuracy for the quantification of target analytes in complex matrices. These methods involve monitoring specific precursor-to-product ion transitions, which enhances specificity and reduces matrix interference. While the provided search results primarily highlight the qualitative application of LC-MS and MS/MS for this compound and other lichen depsides wikipedia.orgwikidata.org, the principles of LC-MS/MS are well-established for quantitative analysis of natural products. This approach allows for the precise determination of this compound concentrations, even at trace levels, by establishing calibration curves based on the intensity of specific ion transitions. The robust nature of LC-MS/MS makes it ideal for applications requiring high precision and accuracy in complex biological samples.

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) is an analytical technique that separates compounds based on their charge-to-size ratio in an electric field. While CE offers high resolution, short separation times, and low sample volume requirements, its application for the analysis of the depside chemical compound this compound (PubChem CID 72946996) is not explicitly detailed in the provided search results. Documented applications of CE related to "Erythrina" in the literature primarily pertain to the analysis of glycans using Erythrina cristagalli lectin or the characterization of erythropoiesis-stimulating agents (e.g., erythropoietin-α), which are distinct biological entities and not the depside this compound. Therefore, specific research findings on the use of CE for the direct quantification or detection of the chemical compound this compound are limited based on the current information.

Hyphenated Techniques and Advanced Sample Preparation for Complex Matrices

The analysis of chemical compounds like this compound, especially when derived from natural sources such as lichens or plants, often involves complex matrices. These matrices are rich in diverse chemical constituents that can interfere with the accurate quantification and detection of target analytes. chromatographyonline.com Matrix effects can manifest as masking, suppression, or augmentation of signals during chromatographic separation or mass spectrometric detection, leading to unreliable data. chromatographyonline.com To overcome these challenges, advanced sample preparation strategies and hyphenated analytical techniques are indispensable. These methods aim to clean up the sample, concentrate the analyte, and provide highly specific detection, ensuring reliable and reproducible data. chromatographyonline.comelegancels.com

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Effective sample preparation is crucial for isolating this compound from complex biological or environmental matrices, enhancing analytical sensitivity, and reducing matrix interferences. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two widely employed techniques for this purpose.

Solid-Phase Extraction (SPE) Optimization SPE is a versatile sample preparation technique that selectively binds, cleans up, and releases analytes in sequential steps, consuming less solvent compared to traditional methods. elegancels.com It achieves three primary goals: matrix cleanup, sample concentration, and solvent switching to a more compatible mobile phase for subsequent analytical detection. elegancels.com The optimization of SPE for a compound like this compound involves selecting appropriate sorbent materials and elution conditions based on the compound's chemical properties (e.g., polarity, presence of ionizable groups). Different sorbent chemistries, including reversed-phase (e.g., C18, C8), normal phase (e.g., Silica, NH2), and ion-exchange (e.g., SAX, SCX, MAX, MCX, WAX, WCX), are available, offering multiple selectivities. elegancels.com For instance, polymeric sorbents, which are copolymers of pyrrolidone and divinylbenzene, can offer balanced adsorption for both polar and non-polar compounds due to their polar functional groups. elegancels.com

While specific detailed optimization protocols for this compound (CHO or the flavonoid glycoside) using SPE were not explicitly found in the provided search results, the general principles of SPE optimization would involve:

Sorbent Selection : Choosing a sorbent whose chemistry complements the analyte's properties. For a relatively polar compound like this compound (CHO or the flavonoid glycoside), reversed-phase or mixed-mode ion-exchange sorbents might be suitable depending on its exact structure and pKa values.

Loading Conditions : Adjusting the sample pH and solvent composition to ensure efficient retention of this compound on the sorbent while minimizing matrix component retention.

Washing Conditions : Using solvents of intermediate strength to remove weakly retained interferences without eluting the target analyte.

Elution Conditions : Selecting a strong solvent or a combination of solvents that effectively elutes this compound from the sorbent in a concentrated form.

For example, studies on other compounds like erythrosine have shown that factors such as eluent volume, sorbent mass, and sample volume significantly influence recovery rates, with eluent volume being a particularly impactful factor. tsijournals.com

Liquid-Liquid Extraction (LLE) Optimization LLE is another fundamental separation technique that relies on the differential solubility of compounds in two immiscible liquids, typically an organic solvent and an aqueous solution. phenomenex.com Non-polar compounds tend to partition into the organic phase, while polar compounds remain in the aqueous phase. phenomenex.com LLE is valued for its simplicity, speed, and versatility in separating compounds with varying volatilities and polarities. phenomenex.com It is commonly used for sample cleanup and enrichment, particularly when the analyte is more soluble in the organic solvent than in water. phenomenex.com

Optimization of LLE for this compound would involve:

Solvent Selection : Choosing an appropriate immiscible organic solvent (e.g., hexane, dichloromethane (B109758), ethyl acetate) that selectively extracts this compound based on its polarity and functional groups. ufsm.brscispace.com

pH Adjustment : Modifying the pH of the aqueous phase to control the ionization state of this compound (if it has ionizable groups), thereby influencing its partitioning into the organic phase.

Extraction Efficiency : Performing multiple extractions or adjusting the solvent-to-sample ratio to maximize the recovery of this compound.

While specific data for this compound (CHO or the flavonoid glycoside) were not found, LLE has been successfully applied to fractionate extracts from Erythrina species, which contain various complex natural products, using solvents of increasing polarity. scispace.comproquest.com

Coupling with Nuclear Magnetic Resonance (NMR) for Online Analysis (LC-NMR)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the high separation efficiency of HPLC with the unparalleled structural elucidation capabilities of NMR spectroscopy. acs.org This coupling allows for the online, real-time acquisition of structure-rich NMR data directly from chromatographic peaks, making it exceptionally valuable for the analysis of complex mixtures, such as natural product extracts containing compounds like this compound. acs.orgnih.govfrontiersin.org

The primary advantage of LC-NMR lies in its ability to provide detailed structural information for individual components as they elute from the chromatographic column, without the need for laborious off-line fraction collection and subsequent NMR analysis. acs.orgnih.gov This is particularly beneficial when dealing with trace components or unstable compounds.

However, LC-NMR faces certain challenges, including the inherently low sensitivity of NMR spectroscopy and issues related to solvent compatibility and suppression, especially when using gradient elution in HPLC. nih.govnih.gov To mitigate these limitations, various strategies have been developed:

Stopped-Flow Mode : The chromatographic flow is temporarily stopped when a peak of interest enters the NMR flow cell, allowing for longer acquisition times and improved signal-to-noise ratios. nih.govresearchgate.net

Low Flow Rates : Using very low flow rates (e.g., 0.1 mL/min) can also enhance sensitivity by increasing the residence time of the analyte in the NMR cell. researchgate.net

LC-SPE-NMR : Integrating solid-phase extraction (SPE) into the LC-NMR workflow (LC-SPE-NMR) allows for sample enrichment and removal of interfering solvents before NMR analysis, significantly improving spectral quality and sensitivity. nih.gov This approach enables NMR analyses from a single LC separation, eliminating the need for multiple injections for sample enrichment. nih.gov

LC-NMR has been successfully applied to the analysis of various natural products, including isoflavones, alkaloids, and other constituents from Erythrina species. acs.orgnih.govresearchgate.net For example, online LC-NMR has been used to identify antifungal constituents from Erythrina vogelii extracts by combining it with tandem mass spectrometry and UV detection. acs.orgfrontiersin.orgnih.govresearchgate.net This integrated approach provides comprehensive analytical data, allowing for the rapid identification and characterization of complex metabolites.

While specific detailed applications of LC-NMR for this compound (CHO or the flavonoid glycoside) were not explicitly found in the provided search results, the technique's proven utility for other complex natural products suggests its high potential for the structural elucidation and quantification of this compound within its native matrix. The data obtained from LC-NMR experiments often include chemical shifts, coupling constants, and integration values, which are critical for confirming molecular structures.

Conceptual Data Table: Typical Parameters in Hyphenated Techniques for Natural Product Analysis

This table illustrates general parameters that would be considered and optimized when applying SPE, LLE, and LC-NMR for the analysis of a complex natural product like this compound. Specific values for this compound would depend on its exact chemical properties and the matrix.

TechniqueParameterTypical Range/ConsiderationRelevance to this compound Analysis
SPE Sorbent ChemistryReversed-phase (C18, C8), Normal phase (Silica), Ion-exchange (SAX, SCX, HLB) elegancels.comSelection based on this compound's polarity and ionization state for optimal retention and elution.
Eluent VolumeSmall volumes for concentration (e.g., <5 mL) tsijournals.comMaximizing enrichment factor for trace analysis.
Sample VolumeVariable (e.g., 100 µg/L to larger volumes) tsijournals.comInfluences overall recovery and detection limits.
LLE Organic SolventHexane, Dichloromethane, Ethyl Acetate, Butanol ufsm.brscispace.comChosen based on this compound's solubility and immiscibility with aqueous phase.
Aqueous Phase pHpH adjustment to control ionization phenomenex.comOptimizing partitioning coefficient for selective extraction.
Extraction CyclesSingle or multiple extractions phenomenex.comEnsuring complete transfer of this compound to the desired phase.
LC-NMR HPLC ColumnC18, C8, HILIC, or specialized columnsSelection based on this compound's polarity and desired separation efficiency.
Mobile PhaseAqueous/Organic gradients (e.g., H2O/ACN, H2O/MeOH)Optimized for chromatographic resolution and NMR compatibility (deuterated solvents often preferred for NMR).
Flow RateStandard (e.g., 0.5-1 mL/min) or low-flow (e.g., 0.1 mL/min) researchgate.netLower flow rates improve NMR sensitivity by increasing analyte residence time.
NMR Acquisition ModeOn-flow, Stopped-flow, or LC-SPE-NMR nih.govnih.govresearchgate.netChoice depends on sensitivity requirements and complexity of the matrix.
NMR SolventDeuterated solvents (e.g., DMSO-d6) frontiersin.orgUsed for NMR analysis, often after solvent switching in LC-SPE-NMR to avoid solvent suppression issues.

Mechanistic Investigations of Erythrin S Biological Activities

Antioxidant Mechanisms of Erythrin

While various extracts and other compounds isolated from the Erythrina genus have demonstrated significant antioxidant properties, direct mechanistic investigations specifically detailing the antioxidant activities of the chemical compound this compound (PubChem CID: 72946996) are not extensively reported in the provided literature. Studies often attribute the antioxidant potential of Erythrina species to the presence of diverse phytochemicals, such as polyphenols, flavonoids, and isoflavones jppres.comnih.govnih.govacademicjournals.orgscholarsresearchlibrary.commdpi.comresearchgate.netnih.govresearchgate.netcsic.es.

Radical Scavenging Pathways (DPPH, ABTS, Oxygen Radical Absorbance Capacity)

Research on Erythrina extracts has shown their ability to scavenge various free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, and to exhibit oxygen radical absorbance capacity (ORAC). For instance, methanol (B129727) extracts from Erythrina senegalensis displayed strong ABTS radical scavenging activity with an IC50 of 44.86 µg/mL and also demonstrated DPPH radical scavenging jppres.com. Similarly, methanolic extracts of Erythrina indica showed significant DPPH radical scavenging effects and reducing power scholarsresearchlibrary.com. Ethanolic extracts of Erythrina variegata leaves and flowers also exhibited good radical scavenging activity against DPPH, ABTS⁺, hydroxyl (OH), hydrogen peroxide (H2O2), and nitric oxide (NO) radicals, as well as superoxide (B77818) radical inhibition and FRAP (Ferric Reducing Antioxidant Power) activity researchgate.net. However, these findings pertain to complex plant extracts or other specific compounds from the Erythrina genus, rather than isolated this compound (CID 72946996) itself jppres.comnih.govnih.govacademicjournals.orgscholarsresearchlibrary.commdpi.comresearchgate.netnih.govresearchgate.netcsic.es.

Influence on Cellular Oxidative Stress Response Pathways

The Erythrina genus has been investigated for its potential to influence cellular oxidative stress response pathways. Some studies suggest that compounds from Erythrina can activate pathways such as nuclear factor erythroid 2-related factor 2 (Nrf2), which is a key regulator of the cellular antioxidant response mdpi.comdntb.gov.uanih.govmdpi.comnih.gov. Nrf2 activation leads to the upregulation of antioxidant and cytoprotective genes mdpi.commdpi.com. While this indicates a general influence of Erythrina-derived compounds on cellular oxidative stress, specific data linking this compound (CID 72946996) directly to the modulation of these pathways are not explicitly available in the provided search results.

Enzymatic Antioxidant System Modulation (e.g., Superoxide Dismutase, Catalase)

Certain extracts from Erythrina species have been reported to modulate enzymatic antioxidant systems. For example, ethanolic extracts of Erythrina neillii leaves were shown to significantly increase the activity of superoxide dismutase (SOD) and glutathione (B108866) (GSH) levels in a dose-dependent manner mdpi.com. Similarly, methanol extracts of Erythrina indica leaves significantly increased SOD, catalase (CAT), and GSH content mdpi.com. These observations highlight the potential of Erythrina plant components to enhance the body's natural antioxidant defenses. Nevertheless, direct evidence specifically demonstrating this compound's (CID 72946996) role in modulating these enzymatic systems is not detailed in the provided literature.

Antimicrobial Action Mechanisms of this compound

This compound has shown promise in mechanistic investigations concerning its antimicrobial actions, particularly through the inhibition of microbial enzyme systems.

Bacterial Membrane Permeabilization and Disruption

While flavonoids and isoflavones isolated from the Erythrina genus are known to exert antibacterial activity by disrupting cytoplasmic membrane function and integrity nih.govmdpi.com, direct evidence specifically linking the compound this compound (CID 72946996) to bacterial membrane permeabilization and disruption is not explicitly detailed in the provided search results. The proposed mechanisms for other Erythrina-derived flavonoids include the formation of hydrogen bonds with bacterial cell wall components, leading to membrane integrity disruption and cell death nih.gov.

Mechanisms against Fungal Pathogens and Spore Germination

Specific mechanistic investigations detailing the actions of the chemical compound this compound (PubChem CID: 72946996) against fungal pathogens or spore germination are not explicitly detailed in the available literature. However, the Erythrina genus is recognized for its diverse array of secondary metabolites, some of which are known to possess antifungal properties hmdb.ca. This indicates a broader antifungal potential within the genus, though specific mechanisms for this compound itself remain to be elucidated from the provided sources.

Anti-inflammatory Mechanisms of this compound

Anti-inflammatory activities have been reported for compounds derived from the Erythrina genus, demonstrating their potential to modulate inflammatory responses lipidmaps.orgchembase.cnuni.luidrblab.net. The detailed mechanisms often involve the modulation of pro-inflammatory mediators and signaling pathways. It is important to note that these mechanisms are primarily attributed to specific compounds within the Erythrina genus, such as alkaloids and flavonoids, rather than exclusively to the compound this compound (PubChem CID: 72946996) lipidmaps.orgchembase.cnuni.luidrblab.netnih.govnih.govnih.gov.

Compounds from the Erythrina genus have demonstrated the ability to modulate the production of pro-inflammatory cytokines. For instance, fractions obtained from the dichloromethane (B109758) stem bark extract of Erythrina verna Vell have shown inhibitory activity against nitric oxide (NO) production and have been observed to block Tumor Necrosis Factor-alpha (TNF-α) activity in murine RAW 264.7 macrophage cell lines chembase.cnnih.govnih.gov. Alpinumisoflavone (PubChem CID: 5490139), an isoflavone (B191592) isolated from Erythrina verna, also exhibited significant inhibition of NO and TNF-α production nih.govnih.gov. Phenolic compounds, abundant in the Erythrina genus, are known to suppress pro-oxidants and modulate the production of other pro-inflammatory molecules lipidmaps.orguni.lunih.govuni.lu.

Table 1: Inhibition of NO and TNF-α Production by Erythrina verna Fractions and Alpinumisoflavone

Compound/FractionTargetIC₅₀ (µg/mL)Reference
E. verna Fractions 1-9NO production≤ 15 nih.govnih.gov
E. verna Fraction 2TNF-α4.7 ± 1.6 nih.govnih.gov
E. verna Fraction 4TNF-α24.2 ± 1.2 nih.govnih.gov
E. verna Fraction 5TNF-α4.7 ± 1.6 nih.govnih.gov
AlpinumisoflavoneNO production24.2 ± 1.0 nih.govnih.gov
AlpinumisoflavoneTNF-α6.9 ± 1.3 nih.govnih.gov
NG-methyl-L-arginine acetate (B1210297) (control)NO production27.1 ± 2.6 nih.govnih.gov

Compounds from the Erythrina genus have demonstrated inhibitory effects on key inflammatory enzymes, including those involved in arachidonic acid metabolism such as cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS) lipidmaps.org. For example, hypaphorine (B1674125) (PubChem CID: 442106), an anti-inflammatory compound isolated from various Erythrina species, has been reported to downregulate cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) lipidmaps.org. Erythraline (B1235506) (PubChem CID: 5317205), an Erythrinan alkaloid found in Erythrina crista-galli, effectively inhibits the expression of iNOS and subsequent nitric oxide (NO) production in cellular models nih.gov.

Studies on Erythrina senegalensis extracts have revealed significant lipoxygenase (LOX) inhibitory effects. Ethyl acetate extracts from the stem bark and roots of E. senegalensis demonstrated notable LOX inhibition, with varying IC₅₀ values depending on the plant part and solvent used nih.govnih.govnih.govmdpi.com. Additionally, new flavanones and chalcones, such as mildbone and mildbenone, isolated from Erythrina mildbraedii, exhibited moderate lipoxygenase inhibitory activities hmdb.ca.

Table 2: Lipoxygenase (LOX) Inhibitory Activity of Erythrina senegalensis Extracts

Extract SourceSolventIC₅₀ (µg/mL)Reference
Stem barkEthyl acetate4.95 ± 1.12 nih.govnih.govnih.govmdpi.com
RootsEthyl acetate7.21 ± 2.31 nih.govnih.govnih.govmdpi.com
Stem barkDichloromethane21.46 nih.gov
RootsDichloromethane22.03 nih.gov

Phenolic compounds present in the Erythrina genus have shown the capacity to suppress pro-oxidants and inhibit inflammatory signaling pathways, including mitogen-activated protein kinases (MAPK) and Nuclear Factor-kappa B (NF-κB) lipidmaps.orguni.luidrblab.netnih.govuni.luwikipedia.orgwikipedia.org. These pathways are crucial in orchestrating inflammatory responses. Erythraline (PubChem CID: 5317205) has been found to inhibit the phosphorylation of IκB kinase (IKK) and MAPKs, thereby suppressing the degradation of IκB, an inhibitor of NF-κB nih.gov. This action prevents the activation and nuclear translocation of NF-κB, a transcription factor central to immune and inflammatory responses nih.govwikipedia.org. Furthermore, hypaphorine (PubChem CID: 442106) has been observed to counteract inflammation through the inhibition of ERK and/or NFκB signaling pathways uni-freiburg.de.

Enzyme Inhibition Studies by this compound

Direct enzyme inhibition studies focusing specifically on the chemical compound this compound (PubChem CID: 72946996) are not extensively detailed in the provided search results. However, numerous studies have investigated the enzyme inhibitory potential of other compounds derived from the Erythrina genus. These investigations highlight the diverse pharmacological capabilities of Erythrina constituents.

For example, a Kunitz-type chymotrypsin (B1334515) inhibitor (EvCI) purified from Erythrina velutina seeds has been identified as a competitive inhibitor of chymotrypsin cdutcm.edu.cn. Another significant finding is the Erythrina trypsin inhibitor (ETI), isolated from Erythrina caffra seeds, which demonstrates inhibitory activity against both trypsin and tissue plasminogen activator (t-PA) scispace.com.

Furthermore, fractions obtained from the hydromethanolic extract of Erythrina stricta leaves have exhibited in vitro xanthine (B1682287) oxidase inhibitory activity, suggesting a role in managing conditions associated with elevated uric acid levels frontiersin.orgresearchgate.net. Flavonoids such as apigenin (B1666066) (PubChem CID: 5280443) and vitexin (B1683572) (PubChem CID: 5281729) extracted from Erythrina speciosa have also been shown to inhibit squalene (B77637) epoxidase, an enzyme critical in cholesterol biosynthesis guidetopharmacology.org. Beyond these, Erythrina alkaloids have been explored for their potential as acetylcholinesterase inhibitors, which could have implications for neurological conditions invivochem.com. Recent computational studies have also investigated Erythrina flavonoids as potential inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) researchgate.net.

Kinetics and Binding Mechanisms with Target Enzymes

Specific kinetic and binding mechanisms for the chemical compound this compound (PubChem CID: 72946996) with target enzymes are not explicitly provided in the available literature. However, detailed kinetic and binding studies have been conducted for various other enzyme inhibitors isolated from the Erythrina genus, offering insights into their modes of action.

The Kunitz-type chymotrypsin inhibitor (EvCI) from Erythrina velutina seeds acts as a competitive inhibitor of chymotrypsin. Kinetic analysis, including Dixon plots, determined its inhibition constant (Ki) to be 4 × 10–8 M. The stoichiometric ratio between EvCI and chymotrypsin was established as 2:1 (inhibitor:enzyme) cdutcm.edu.cn.

The Erythrina trypsin inhibitor (ETI) from Erythrina caffra seeds demonstrates freely reversible inhibition of tissue plasminogen activator (t-PA). Kinetic experiments have determined a Ki value of 4.06 × 10–8 M based on kinetic rate ratios, and 2.88 × 10–8 M from steady-state kinetics scispace.com.

In studies involving flavonoids from Erythrina speciosa as inhibitors of squalene epoxidase, distinct inhibition mechanisms were observed. Apigenin (PubChem CID: 5280443) was characterized as a mixed inhibitor with a Ki of 2.32 µM, while vitexin (PubChem CID: 5281729) acted as a noncompetitive inhibitor with a Ki of 3.18 µM guidetopharmacology.org. Furthermore, investigations into the xanthine oxidase inhibitory activity of Erythrina stricta fractions indicated a mixed type of inhibition frontiersin.orgresearchgate.net.

Table 3: Enzyme Inhibition Kinetics and Binding Mechanisms of Erythrina Genus Compounds

Inhibitor (Source)Target EnzymeInhibition TypeKi ValueStoichiometric Ratio (Inhibitor:Enzyme)Reference
EvCI (Erythrina velutina)ChymotrypsinCompetitive4 × 10–8 M2:1 cdutcm.edu.cn
ETI (Erythrina caffra)Tissue Plasminogen Activator (t-PA)Freely reversible4.06 × 10–8 M (kinetic rate ratio); 2.88 × 10–8 M (steady state)Not specified scispace.com
Apigenin (Erythrina speciosa)Squalene EpoxidaseMixed2.32 µMNot specified guidetopharmacology.org
Vitexin (Erythrina speciosa)Squalene EpoxidaseNoncompetitive3.18 µMNot specified guidetopharmacology.org
Erythrina stricta fractionsXanthine OxidaseMixedNot specifiedNot specified frontiersin.orgresearchgate.net

Structure-Mechanism Relationships in Enzyme-Erythrin Interactions

Computational studies have provided insights into the interaction of this compound with various enzymes, revealing favorable binding affinities that suggest potential inhibitory or modulatory roles. This compound has demonstrated strong binding energy and high affinity towards several protein targets relevant to metabolic pathways, particularly those associated with diabetes. For instance, molecular docking simulations indicated that this compound exhibited the lowest binding energy and highest affinity for human pancreatic alpha-amylase (PDB ID: 3c45), with a binding energy of -119.676 kcal/mol. It also showed significant affinity for human dipeptidyl peptidase IV (DPP-IV, PDB ID: 2q5s) at -118.398 kcal/mol, human alpha-glucosidase (PDB ID: 1xu7) at -117.341 kcal/mol, human protein tyrosine phosphatase 1B (PTP1B, PDB ID: 3k35) at -114.267 kcal/mol, and human aldose reductase (PDB ID: 1zon) at -110.167 kcal/mol nih.gov. These interactions are characterized by specific hydrogen bonding with key amino acid residues within the enzyme active sites nih.gov.

Enzyme TargetPDB IDBinding Energy (kcal/mol)Interacting Amino Acid Residues
Human Pancreatic Alpha-Amylase3c45-119.676SER-630, TYR-631, TYP-662, GLU-205/206, ARG-125, ASN-321 nih.gov
Human Dipeptidyl Peptidase IV (DPP-IV)2q5s-118.398GLY-284, ARG-288, SER-342, ARG-280, ILE-281, GLU-343 nih.gov
Human Alpha-Glucosidase1xu7-117.341ASN-123, THR-222, LEU-217, ASN-119, LEU-215, THR-220, ILE-218 nih.gov
Human Protein Tyrosine Phosphatase 1B (PTP1B)3k35-114.267PHE-62, ASN-112, GLN-111, THR-213, SER-214, ILE-217, LEU-184 nih.gov
Human Aldose Reductase1zon-110.167HIS-201, LYS-200, MET-202, GLN-172, LYS-179, GLU-180, HIS-198, LEU-195, ALA-194 nih.gov

Cellular Signaling Pathway Modulation by this compound

This compound's ability to interact with specific receptors suggests its potential to modulate cellular signaling pathways. This modulation is primarily inferred from its observed receptor binding characteristics.

Receptor Interactions and Downstream Cascades

This compound has been computationally shown to interact with the insulin (B600854) receptor (IR), mimicking the binding of insulin itself nih.gov. Specifically, this compound forms hydrogen bonds with key residues in the insulin receptor, including Glu-1077, Met-1079, Lys-1030, Asp-1083, Asn-1137, Asp-1150, and Ser-1006 nih.gov. This interaction suggests a potential for this compound to influence insulin signaling pathways, which are critical for glucose metabolism and cellular growth. Furthermore, this compound has also shown binding affinity for peroxisome proliferator-activated receptors gamma (PPARγ), a type 2 nuclear receptor involved in gene expression regulation related to lipid and glucose homeostasis nih.gov. The precise downstream cascades activated or inhibited by these interactions require further experimental validation.

Gene Expression Regulation in Cell Culture Models (Non-Clinical Focus)

As of the current available research, specific studies detailing the direct regulation of gene expression by this compound (C20H22O10, PubChem CID 72946996) in cell culture models with a non-clinical focus are not extensively documented. However, its inferred interaction with PPARγ suggests a potential for influencing gene transcription, given that PPARγ is a nuclear receptor that directly regulates gene expression. Further research is needed to elucidate the specific genes and pathways modulated by this compound.

Other Investigated Biological Mechanisms (e.g., Antiproliferative in vitro)

Current research specifically on the chemical compound this compound (C20H22O10, PubChem CID 72946996) has not extensively detailed other biological mechanisms, such as in vitro antiproliferative effects. The majority of studies discussing antiproliferative activities associated with "this compound" often refer to compounds isolated from the Erythrina plant genus, which are structurally distinct (e.g., alkaloids like erythraline or various flavonoids and pterocarpans) mdpi.comnih.govnih.govnih.govnih.govnih.govniscpr.res.inamazonaws.commdpi.comnih.gove-century.usmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net.

In Vitro Antiproliferative Effects on Cancer Cell Lines: Mechanistic Studies

Ecological and Evolutionary Significance of Erythrin

Role of Erythrin in Lichen Symbiosis and Environmental Adaptation

Lichens are renowned for their remarkable resilience and ability to colonize diverse and often challenging environments, including those with intense UV radiation, extreme temperatures, and periods of severe drought doi.orgnasa.govdavidmoore.org.uk. The production of specialized secondary metabolites, such as this compound, is a key adaptation mechanism. These compounds are known to increase in concentration under various stress conditions, contributing to the lichen's defense systems doi.org.

Photoprotective Functions against UV Radiation

Table 1: Antioxidant Activity of Lichen Metabolites (Examples)

Compound ClassCompound NameActivityAssay TypeSource (Snippet Index)
DepsideThis compoundPromising antioxidant activityNOR assay mdpi.com
DepsideSekikaic acidSignificant antioxidant activitySOR assay mdpi.com
DepsideEvernic acidHigh antioxidant activityReducing power, SAS assays mdpi.com
Depsidone (B1213741)Lobaric acidModerate antioxidant activityDPPH free radicals mdpi.com
DepsideThis compound (extract)Active antioxidant substances to scavenge free radicalsDPPH, Hydrogen peroxide scavenging, Phosphomolybdenum assays innovareacademics.indntb.gov.ua

Contribution to Drought and Temperature Stress Tolerance

Lichens are poikilohydric organisms, meaning their water content fluctuates with the environment, making them highly susceptible to desiccation and rehydration cycles, as well as extreme temperature variations doi.orgdavidmoore.org.ukusda.gov. Their ability to survive prolonged periods of drought and wide temperature fluctuations is attributed, in part, to their robust antioxidant defense systems and the accumulation of secondary metabolites doi.orglutzonilab.org. This compound, through its demonstrated antioxidant properties, contributes to the inactivation of reactive oxygen species (ROS) that are generated during these stress conditions doi.orgresearchgate.netmdpi.cominnovareacademics.in. This detoxification mechanism helps protect cellular components from oxidative damage, allowing the lichen to maintain integrity and rapidly resume metabolic activity upon rehydration doi.orglutzonilab.org.

Allelopathic Interactions and Interspecies Chemical Ecology

Lichen secondary metabolites, including depsides like this compound, are recognized for their role in allelopathic interactions, influencing the growth and development of neighboring organisms, including other plants, fungi, and microorganisms mdpi.comresearchgate.nettnenvis.nic.in14.139.213researchgate.net. This chemical warfare provides lichens with a competitive edge in their ecological niches.

Influence on Plant Growth and Seed Germination

While direct evidence specifically detailing this compound's strong inhibitory effects on plant growth or seed germination is less prominent compared to other lichen compounds, depsides as a class are known to possess plant growth inhibitory activities nsf.gov.lk14.139.213. Research indicates that while this compound itself might show "insignificant" antimicrobial activity, its hydrolytic products, such as methyl orsellinate and methyl-β-orcinolcarboxylate, exhibit significant antifungal activity nsf.gov.lkresearchgate.netresearchgate.netresearchgate.net. This suggests an indirect influence on plant communities by affecting soil fungi, which can impact nutrient cycling and the health of surrounding vegetation.

Role in Competition and Resource Allocation

In competitive environments, lichens utilize their secondary metabolites to gain an advantage in securing limited resources such as space and light on substrates like rocks and tree bark nsf.gov.lkresearchgate.netanbg.gov.au. The production of these compounds, including depsides like this compound, represents a form of chemical competition (allelopathy) that can deter the establishment or growth of competing organisms, including other lichens, mosses, or vascular plants researchgate.net. This strategic allocation of resources towards secondary metabolite synthesis is a crucial aspect of their survival and dominance in certain ecosystems.

Deterrent Effects of this compound on Herbivory and Pathogen Defense

Lichen secondary metabolites serve as a chemical defense against herbivores and pathogens, contributing to the longevity and persistence of lichen thalli in various environments nsf.gov.lkmdpi.comtnenvis.nic.in14.139.213nih.gov.

Anti-feeding Properties against Invertebrate Herbivores

Lichen secondary metabolites are widely recognized for their anti-herbivore defense properties tnenvis.nic.innih.govmicrobiologyclass.netplos.orgresearchgate.netglobalresearchonline.net. These compounds can be unpalatable or even poisonous to grazers, predominantly insects and snails researchgate.net. Studies have experimentally demonstrated that lichen secondary compounds can negatively affect the food preference and feeding intensity of invertebrate herbivores researchgate.net. While broad research supports the role of lichen metabolites in deterring herbivory, specific detailed findings on this compound's anti-feeding properties against invertebrate herbivores are not extensively documented in the provided search results. However, as a secondary metabolite produced by lichens, it is inferred to contribute to the general anti-herbivore defense strategy tnenvis.nic.innih.govmicrobiologyclass.netplos.orgresearchgate.netglobalresearchonline.net. The production of such compounds is considered an important function for slow-growing organisms like lichens against grazing researchgate.net.

Antifungal and Antibacterial Defense in the Natural Environment

Lichens have developed sophisticated chemical strategies, including the production of over 800 secondary metabolites, to ensure their survival against various biological threats microbiologyresearch.orgnih.gov. These metabolites exhibit a broad spectrum of antimicrobial activities, protecting lichens from bacterial, fungal, and viral pathogens microbiologyresearch.orgnih.govmicrobiologyclass.netglobalresearchonline.netmdpi.comnmb-journal.combiorxiv.org.

This compound has been isolated from Roccella montagnei and its antifungal activity has been investigated. In a TLC bioassay technique, this compound showed lower antifungal activity when compared to benomyl (B1667996) (Benlate), a standard fungicide researchgate.net. While this indicates some antifungal capacity, it suggests that this compound might not be a primary potent antifungal agent compared to established fungicides or other lichen compounds like usnic acid, which is well-documented for its antifungal properties microbiologyclass.netglobalresearchonline.net.

Lichen extracts, containing a variety of secondary metabolites, have demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria nih.govmicrobiologyclass.net. For instance, extracts from species like Diploicia canescens and Pertusaria amara have shown potent antimicrobial activity against various bacteria and fungi microbiologyresearch.orgnih.gov. Although the general antibacterial role of lichen metabolites is well-established, specific detailed research findings on the antibacterial defense of this compound in the natural environment are not explicitly provided in the search results.

Chemodiversity and Geographical Distribution of this compound-Producing Lichens

Lichens are known for their unique extracellular secondary metabolites, which are often found as crystals on the surface of fungal hyphae nmb-journal.com. Over 700 such compounds have been isolated from nearly 5,000 lichen species, playing a crucial role in lichen systematics and phylogeny tnenvis.nic.in. This compound is a characteristic secondary metabolite found in species belonging to the Roccella genus researchgate.net. For example, Roccella fuciformis and Roccella montagnei are known to produce this compound researchgate.netuniv-rennes1.fr.

Intraspecific Variation in this compound Production

Intraspecific variation in secondary metabolite production is a known phenomenon in lichens. This chemical variation can be influenced by environmental conditions and genetic factors researchgate.netcsic.es. Laboratory studies with axenically grown mycobionts (the fungal component of lichens) confirm that their production of secondary compounds can depend significantly on environmental conditions researchgate.net. For instance, the production of anthraquinones in Haematomma mycobionts was found to be a response to stress and nutrient supply researchgate.net. While the general principle of intraspecific variation in lichen secondary metabolite production is established, specific detailed research findings or data tables on intraspecific variation in this compound production within Roccella species are not explicitly detailed in the provided search results. However, it is reasonable to infer that this compound production, like other lichen metabolites, could exhibit intraspecific variation depending on factors such as habitat conditions, nutrient availability, and genetic makeup of the lichen thallus.

Biogeographical Patterns and Environmental Correlates

The distribution of lichen species is highly correlated with environmental conditions, including air pollution and climate nih.govdiva-portal.org. Lichens are sensitive organisms to environmental changes due to their strong physiological connection to atmospheric humidity and their lack of mechanisms to regulate water and nutrient levels nih.gov. This makes them valuable ecological indicators nih.gov.

Biogeographical patterns of lichen chemodiversity are influenced by various environmental drivers. For example, temperature and precipitation seasonality are significant factors determining species composition in lichen communities diva-portal.org. Oceanic sites, characterized by warmer and more humid conditions, tend to favor an increase in the number and diversity of lichen species diva-portal.org.

Regarding this compound, its presence is characteristic of the Roccella genus, which has a worldwide distribution researchgate.netresearchgate.net. While the general biogeographical patterns of lichens are well-studied, specific detailed research findings or data tables outlining the precise biogeographical patterns of this compound-producing Roccella species or direct environmental correlates specifically for this compound production are not provided in the search results. However, the distribution of Roccella species, and consequently the presence of this compound, would be influenced by the environmental factors that govern lichen distribution, such as climate, humidity, and substrate availability researchgate.netnih.govdiva-portal.org.

Synthetic Strategies and Chemical Modifications of Erythrin and Its Precursors

Retrosynthetic Analysis of the Erythrin Core Structure

Retrosynthetic analysis is a crucial step in organic synthesis, allowing for the systematic deconstruction of a target molecule into simpler, readily available starting materials. For this compound, the primary disconnection focuses on the characteristic depside bond.

Disconnection Approaches for Depside Bonds

Depsides are defined by an ester linkage that connects two or more phenolic acid units sljol.infomdpi.com. In the context of this compound, this involves an ester bond between a substituted orsellinic acid moiety and the polyol erythritol (B158007) sljol.inforesearchgate.net. The most logical retrosynthetic disconnection for this compound would be the cleavage of this depside (ester) bond. This strategic disconnection conceptually breaks the molecule into its two main building blocks: a carboxylic acid component (an orsellinic acid derivative) and an alcohol component (erythritol or a derivative thereof) sljol.infomdpi.com. This approach simplifies the synthetic challenge by reducing the complex depside to more manageable aromatic acid and polyol precursors.

Key Precursors and Building Blocks

Based on the retrosynthetic analysis, the fundamental precursors required for the synthesis of this compound are:

Orsellinic Acid Derivative : Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) serves as a common foundational unit for many depsides wikipedia.orgbiosynth.com. The specific derivative needed for this compound would be a substituted orsellinic acid that can act as the acyl component in the esterification.

Erythritol Derivative : Erythritol (butane-1,2,3,4-tetraol) is the polyol component. Since (+)-D-erythrin exhibits a specific (2R,3S) absolute configuration for its erythritol portion, an enantiomerically pure or stereoselectively synthesized erythritol derivative is essential as a starting material or intermediate researchgate.net.

Total Synthesis of this compound (as a depside)

The total synthesis of this compound involves the construction and functionalization of its aromatic ring system, followed by the crucial depside bond formation and careful application of protecting group strategies to maintain stereochemical integrity.

Strategies for Aromatic Ring Construction and Functionalization

The aromatic rings present in depsides like this compound are typically derived from orsellinic acid or its analogues wikipedia.orgbiosynth.comarkat-usa.org. Several synthetic strategies can be employed for the construction and functionalization of these phenolic aromatic systems:

Polyketide Biosynthesis Mimicry : Orsellinic acid is naturally biosynthesized via the polyketide synthase (PKS) pathway, involving the condensation of acetyl-CoA and malonyl-CoA units wikipedia.orgontosight.ai. Chemical syntheses can mimic aspects of this pathway. Lichens themselves produce depsides through the esterification of orsellinic acid or orsellinate derivatives, catalyzed by specific enzymes arkat-usa.org.

De Novo Organic Synthesis : Direct organic synthesis routes for orsellinic acid and its derivatives have been developed. One method involves the reaction of 3,5-dimethoxyfluorobenzene with n-alkyl-lithium compounds, followed by carbonation, and subsequent demethylation to yield the desired orsellinic acids rsc.org. Another approach for methyl-3-orsellinate involves a multi-step sequence starting from methyl-3-orcinol, incorporating nitration, reduction, diazotization, nucleophilic substitution with cyanide, and final hydrolysis to introduce the carboxyl group arkat-usa.org.

Resorcylate Synthesis : Biomimetic total syntheses of related resorcylates, including (+)-D-erythrin, have utilized dioxinone derivatives that, upon heating in toluene (B28343) and trapping with chiral alcohols, generate ketenes which then undergo cycloaromatization to form resorcylate esters researchgate.net.

Depside Bond Formation Methodologies (e.g., Steglich Esterification, DCC Coupling)

The formation of the depside bond, an ester linkage between the carboxylic acid of the orsellinic acid derivative and a hydroxyl group of the erythritol derivative, is a critical step in this compound synthesis. Various methodologies are employed for this esterification, with carbodiimide-based couplings being prominent due to their mild conditions and efficiency.

Steglich Esterification : This method is highly favored for synthesizing esters, particularly those involving sterically hindered or acid-labile components, which is often the case in natural product synthesis researchgate.netnih.govorganic-chemistry.org. It typically involves a carboxylic acid, an alcohol, a carbodiimide (B86325) (such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC)), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) researchgate.netnih.govub.eduresearchgate.net. The reaction proceeds through the formation of an O-acylisourea intermediate, which is then activated by DMAP to form a reactive acylpyridinium species, facilitating the esterification with the alcohol nih.govorganic-chemistry.org.

DCC Coupling : Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent for ester formation researchgate.netpeptide.com. In the presence of DMAP, DCC coupling has been successfully applied to depside bond formation researchgate.netrsc.org. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can often be removed by filtration wikipedia.org. For solid-phase synthesis, diisopropylcarbodiimide (DIC) is often preferred over DCC because its urea (B33335) byproduct is more soluble, simplifying purification peptide.com.

Research findings on model depside link formation illustrate the varying efficiencies of different coupling systems:

Table 1: Yields for Model Depside Link Formation (Fmoc-L-Ala-L-Phlac-OBzl) rsc.org

Coupling SystemApproximate Yield (%)
CDI~50
DCC/DMAP~50
Mixed Anhydride~50
TBTULower
TNTULower
TSTULower
Acid Chloride61
Urethane-N-carboxyanhydrides80
PyBroP82

Other Methodologies : Beyond carbodiimides, other reagents like acid chlorides, urethane-N-carboxyanhydrides, and phosphonium-based reagents (e.g., PyBroP) have shown utility in depside bond formation, with some offering higher yields in model reactions rsc.org. A classical method for depside synthesis involves condensing an acid chloride with the sodium salt of a hydroxy-aldehyde, followed by oxidation of the aldehyde rsc.org.

Protecting Group Strategies and Stereocontrol

In the multi-step synthesis of complex molecules like this compound, which contain multiple reactive functional groups (hydroxyls, carboxylic acids), protecting groups are indispensable for achieving chemoselectivity and preventing undesired side reactions pressbooks.publibretexts.organtispublisher.or.idwikipedia.orgjocpr.com.

Protecting Group Strategies :

Hydroxyl Protection : Given the multiple hydroxyl groups in erythritol and the phenolic hydroxyls in the orsellinic acid moiety, selective protection is critical. Common protecting groups for hydroxyls include acyl groups (e.g., acetyl, benzoyl), alkyl ethers (e.g., benzyl (B1604629) ethers), and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS)) libretexts.orgwikipedia.orgjocpr.com. Tetrahydropyranyl (THP) groups have been specifically noted for protecting hydroxy acids in depside synthesis, with deprotection typically achieved under acidic conditions (e.g., p-TsOH) researchgate.netnih.govacs.org. The choice of protecting group depends on its stability under subsequent reaction conditions, ease of installation, and ease of removal pressbooks.pubjocpr.com.

Carboxylic Acid Protection : The carboxylic acid of the orsellinic acid derivative typically needs protection until the depside bond formation step. Common protecting groups for carboxylic acids include methyl esters, benzyl esters (removable by hydrogenolysis), and tert-butyl esters (removable under acidic or basic conditions) libretexts.org.

Orthogonal Protection : Often, an orthogonal protecting group strategy is employed, where different protecting groups are used for different functional groups, each removable under distinct, non-interfering conditions. This allows for the sequential unmasking of reactive sites for specific transformations antispublisher.or.idwikipedia.orgjocpr.com.

Stereocontrol : The synthesis of (+)-D-erythrin necessitates precise stereocontrol, particularly over the (2R,3S) configuration of the erythritol portion researchgate.net.

Chiral Pool Synthesis : One common approach is to start with enantiomerically pure erythritol, which can be obtained from natural sources or through established chiral synthesis routes. This leverages existing stereochemistry.

Stereoselective Reactions : Alternatively, the erythritol moiety can be synthesized stereoselectively using methods such as asymmetric synthesis or chiral auxiliary strategies. Biomimetic syntheses of (+)-D-erythrin have demonstrated the use of chiral alcohols in conjunction with dioxinone chemistry to control the stereochemistry of the resorcylate component researchgate.net.

While the depside esterification itself does not typically create new chiral centers in the case of this compound, maintaining the stereochemical integrity of the chiral precursors throughout the synthetic sequence is paramount. Coupling conditions, especially those involving carbodiimides, are generally mild enough to prevent racemization at existing chiral centers that are not directly involved in the bond-forming reaction peptide.com.

Semi-Synthesis and Partial Synthesis from Natural Precursors

This compound is a depside that can be found in lichens wikipedia.org. Research has explored biomimetic total synthesis approaches for (+)-Erythrin researchgate.net. One such method involves the heating of specific dioxinones, such as 6-(2,4-Dioxopentyl)-2,2,trimethyl-4H-1,3-dioxin-4-one, in toluene. This process generates a ketene (B1206846) intermediate, which is subsequently trapped with a chiral alcohol. The resulting product undergoes aromatization through a reaction with cesium acetate (B1210297), followed by treatment with acetic acid, to yield resorcylate esters, including this compound researchgate.net.

Erythric acid, also known as erythrinic acid, serves as a natural precursor to this compound redalyc.orgias.ac.in. Studies have shown that boiling a neutral solution of erythric acid with calcium hydroxide (B78521) leads to its decomposition into two new compounds: erythreselic acid and pico-erythrin redalyc.org. Furthermore, pseudo-orcin (orcinol) can be obtained by decomposing erythric acid and its derivatives through the action of alkalis redalyc.org. Orcinol (B57675) is also a product when orsellic acid is boiled with an excess of calcium hydroxide redalyc.org. Lecanoric acid is another depside that has been observed to occur alongside this compound in natural contexts ias.ac.in.

Chemical Derivatization and Modification of this compound

This compound possesses aromatic groups within its chemical structure, which are amenable to various chemical transformations innovareacademics.in. Structural elucidation and analysis of this compound and its derivatives have been performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy innovareacademics.in.

Esterification and Etherification Reactions

Esterification and etherification reactions are significant chemical modifications that can be performed on compounds containing hydroxyl groups, such as those found in this compound and its precursors. Methylation of this compound has been reported, indicating the possibility of forming methyl ethers ias.ac.in. In the context of its precursors, boiling erythric acid with methanol (B129727) or ethanol (B145695) has been shown to yield the corresponding ethers redalyc.org. Similarly, the esterification of lecanoric acid, a compound often found with this compound, to produce various esters, has also been documented ias.ac.in.

Reductions and Oxidations on the Aromatic Rings

Information specifically detailing reduction or oxidation reactions directly on the aromatic rings of the depside this compound was not explicitly found in the provided search results. While aromatic rings are generally susceptible to various redox reactions, specific methodologies or findings pertaining to this compound in this regard were not available.

Introduction of Halogens or Other Functional Groups

The introduction of halogens and other functional groups onto the aromatic rings of this compound or its related structures has been explored. Historical experiments by Hesse on the halogenation of orsellinic ethers, which are structurally related to this compound's components, were confirmed by Stenhouse redalyc.org. These experiments led to the determination of the formula for a dibrominated compound, C20.10Br.O., suggesting that halogenation reactions are feasible on these aromatic systems redalyc.org. Additionally, the synthesis of nitro substitution compounds of orcins, which are degradation products and structural analogues of this compound's aromatic moieties, has been reported redalyc.org. This indicates the potential for introducing other functional groups, such as nitro groups, onto the aromatic rings of this compound or its precursors.

Erythrin Analogues and Derivatives: Structure Activity Relationship Sar Studies on Biological Mechanisms

Design Principles for Erythrin Analogues

The modification of the this compound scaffold is guided by established principles to enhance its biological efficacy. These strategies involve both targeted alterations based on known mechanisms and broad-spectrum screening of diverse chemical libraries.

Rational Design based on Mechanistic Insights

Rational drug design involves modifying a bioactive molecule to improve its characteristics by understanding its mechanism of action at a molecular level. For depsides like this compound, this approach focuses on altering specific functional groups that are predicted to interact with biological targets. For instance, if the antioxidant activity is mediated by hydrogen donation from a phenolic group, analogues might be designed to increase the acidity or accessibility of this group. This can involve introducing electron-withdrawing groups on the aromatic rings or altering steric hindrance around the active site. Computational tools, such as molecular docking, can simulate the interaction between an this compound analogue and a target enzyme or receptor, helping to predict the efficacy of novel designs before synthesis. cardiff.ac.uk

Combinatorial Chemistry Approaches for Depside Libraries

Combinatorial chemistry is a powerful technique for creating a large number of different but structurally related molecules in a single process. wikipedia.org This method allows for the rapid synthesis and screening of extensive "libraries" of compounds to identify new leads. wikipedia.orgnih.gov For depsides, a combinatorial approach might involve using a variety of substituted hydroxybenzoic acids as building blocks. nih.gov Using techniques like split-mix synthesis, where a solid support is divided, reacted with different building blocks, and then recombined, a vast number of unique depside analogues can be generated. wikipedia.orgpharmacy180.com This high-throughput approach accelerates the discovery of compounds with enhanced or novel biological activities by systematically exploring the chemical space around the core this compound structure. umd.edu

SAR Studies on Antioxidant Mechanisms

The antioxidant properties of phenolic compounds like this compound are a key area of research. SAR studies aim to identify the specific structural features responsible for this activity.

Influence of Substituents on Radical Scavenging Potency

The ability of a compound to scavenge free radicals is highly dependent on the nature and position of substituents on its aromatic rings. For phenolic compounds, the presence of electron-donating groups (EDGs) generally enhances antioxidant activity, while electron-withdrawing groups (EWGs) can have varied effects depending on the mechanism and reaction environment.

Electron-donating groups (EDGs): Groups like methoxy (-OCH₃) and additional hydroxyl (-OH) groups can increase the electron density on the aromatic ring, making the phenolic proton more easily abstractable by a radical. nih.govresearchgate.net This stabilizes the resulting phenoxyl radical through resonance.

Electron-withdrawing groups (EWGs): Groups such as carboxyl (-COOH) or aldehyde (-CHO) can influence radical scavenging. In some contexts, strong EWGs have been shown to increase the activity of catechols in alcoholic solvents by making the resulting quinone more susceptible to nucleophilic attack, which regenerates a catechol structure capable of further scavenging. researchgate.net

The table below summarizes the general effects of different substituent types on the radical scavenging activity of phenolic compounds.

Substituent TypeExample GroupsGeneral Effect on Radical ScavengingRationale
Electron-Donating -OH, -OCH₃, -CH₃IncreaseStabilizes the resulting phenoxyl radical through resonance and induction. nih.gov
Electron-Withdrawing -COOH, -CHO, -NO₂VariableCan decrease activity by destabilizing the radical, but in some mechanisms may enhance it. researchgate.net

Role of Phenolic Hydroxyls and Depside Linkage

The number and position of phenolic hydroxyl (-OH) groups are paramount to the antioxidant activity of depsides. researchgate.net The core of their radical-scavenging ability lies in the capacity of these groups to donate a hydrogen atom to a free radical, thereby neutralizing it. nih.gov

Key structural features for antioxidant activity include:

Number of Hydroxyl Groups: Generally, a higher number of -OH groups correlates with increased antioxidant activity. researchgate.net

Position of Hydroxyl Groups: The relative positions of -OH groups are critical. An ortho or para arrangement of hydroxyl groups often leads to higher activity compared to a meta arrangement because it allows for better stabilization of the resulting phenoxyl radical. researchgate.net

SAR Studies on Antimicrobial Activity Mechanisms

While specific SAR studies on the antimicrobial properties of this compound itself are limited, general principles derived from studies on related depsides and other phenolic compounds provide valuable insights. Depsides have been shown to possess activity against various microbes, including Gram-positive bacteria. acs.orgresearchgate.net

The antimicrobial efficacy of depside derivatives is influenced by several structural factors:

Lipophilicity: Modifications that increase the lipophilicity of the molecule, such as the addition of alkyl chains, can enhance its ability to penetrate bacterial cell membranes.

Hydroxyl Groups: As with antioxidant activity, the number and position of phenolic hydroxyls are important. They can participate in hydrogen bonding with bacterial enzymes or cell wall components, disrupting their function.

Research into synthetic depside derivatives has shown that systematic modifications to the aromatic rings can lead to compounds with significant antibacterial activity. For instance, a study involving 26 novel synthetic depsides demonstrated that their effectiveness against strains like Bacillus subtilis and Staphylococcus aureus was dependent on the specific substitution patterns on the phenolic rings. researchgate.net

The table below presents findings on the antimicrobial activity of select flavonoids from the Erythrina genus, which, while structurally different from this compound, illustrate SAR principles in antimicrobial compound development.

CompoundClassSource (Plant Part)Target BacteriaActivity (MIC)
Erybraedin A FlavanoneE. poeppigiana (Stem Bark)MRSA1.56-3.13 mg/L
Erythrinin B Isoflavone (B191592)E. poeppigiana (Stem Bark)MRSA6.25-12.5 mg/L
Lupiwighteone IsoflavoneE. poeppigiana (Stem Bark)MRSA>25 mg/L
Laburnetin IsoflavoneE. poeppigiana (Stem Bark)MRSA>25 mg/L
(Data sourced from Sato et al., 2006, as cited in nih.gov)

This data highlights how minor structural changes, such as the presence and type of prenyl groups, can dramatically alter antimicrobial potency. nih.gov Specifically, the addition of prenyl groups is often found to enhance the antibacterial effectiveness of flavonoids. nih.gov

Impact of Lipophilicity and Functional Group Position on Microbial Targets

The lipophilicity, or the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical determinant of the antimicrobial activity of this compound derivatives. Generally, an optimal level of lipophilicity is required for compounds to effectively traverse the lipid-rich cell membranes of microorganisms. For flavonoids isolated from the Erythrina genus, which are a different class of compounds, the presence and nature of prenyl groups significantly influence their antibacterial efficacy by increasing their lipophilicity and facilitating interaction with the bacterial cell membrane. While specific studies on this compound are limited, it is hypothesized that similar modifications to the this compound scaffold could enhance its ability to penetrate microbial cells.

The positioning of functional groups on the aromatic rings of this compound analogues also plays a pivotal role. The presence and location of hydroxyl (-OH) and methoxy (-OCH3) groups can affect the molecule's ability to form hydrogen bonds with target enzymes or proteins within the microbe, thereby disrupting essential processes. For instance, in many polyphenolic compounds, the number and position of hydroxyl groups are directly correlated with their antioxidant and antimicrobial properties.

Specificity for Bacterial vs. Fungal Pathogens

The structural characteristics of this compound derivatives can also dictate their specificity for either bacterial or fungal pathogens. Bacteria and fungi possess distinct cell wall and membrane compositions, offering different targets for antimicrobial agents. For example, the cell walls of bacteria are primarily composed of peptidoglycan, whereas fungal cell walls are rich in chitin, glucans, and mannoproteins.

SAR studies on related compounds, such as flavonoids, have shown that certain structural features can confer selectivity. For example, the presence of a prenyl group has been shown to enhance activity against Gram-positive bacteria. It is plausible that modifications to the this compound structure could be tailored to exploit the biochemical differences between bacteria and fungi, leading to the development of derivatives with selective antimicrobial activity. However, specific research delineating these relationships for this compound is still an emerging area.

SAR Studies on Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound and its analogues is another area of active investigation. Inflammation is a complex biological response involving various enzymes and signaling pathways, which can be modulated by small molecules.

Identification of Pharmacophores for Enzyme Inhibition

A key aspect of SAR studies in the context of anti-inflammatory activity is the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For many anti-inflammatory compounds, the ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) is a primary mechanism of action.

Modulation of Signaling Pathways by Structural Modifications

Beyond direct enzyme inhibition, this compound derivatives may exert anti-inflammatory effects by modulating intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial regulators of inflammatory gene expression.

Structural modifications to the this compound molecule can influence its ability to interact with components of these pathways. For example, altering the electronic properties of the aromatic rings through the addition of electron-donating or electron-withdrawing groups could affect the molecule's ability to scavenge reactive oxygen species (ROS), which are known to activate pro-inflammatory signaling cascades.

In Vitro Cytotoxicity SAR: Mechanistic Insights into Cellular Targets

Understanding the structure-activity relationships for the cytotoxicity of this compound analogues is crucial for developing potential anticancer agents and for assessing their safety profile. In vitro cytotoxicity assays against various cell lines are used to determine the concentration at which a compound induces cell death.

Mechanistic studies aim to identify the specific cellular targets of cytotoxic this compound derivatives. These may include enzymes involved in cell proliferation, such as topoisomerases, or proteins that regulate the cell cycle and apoptosis.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are invaluable tools for elucidating the SAR of this compound and its derivatives. These methods provide insights into the three-dimensional structures of molecules and their interactions with biological targets at an atomic level.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural properties of this compound analogues with their biological activities. These models can then be used to predict the activity of novel, untested compounds.

Molecular docking simulations can predict the binding mode and affinity of this compound derivatives to the active sites of enzymes or receptors. This information can help to explain experimentally observed SAR trends and guide the design of new analogues with improved potency and selectivity. For instance, an in silico study on this compound suggested its potential as an antidiabetic agent by demonstrating favorable binding energies with several target proteins related to diabetes. This highlights the power of computational approaches in exploring the therapeutic potential of natural compounds and their derivatives.

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is instrumental in understanding the interactions between a ligand, such as an this compound analogue, and its biological target, typically a protein or enzyme, at the molecular level. Such studies provide insights into the binding affinity, specific amino acid interactions, and the conformational changes that may occur upon binding, thereby elucidating the mechanism of action.

A notable in silico study investigated the potential of this compound as an antidiabetic agent by docking it against fourteen different protein targets implicated in diabetes mellitus. nih.gov The study revealed favorable binding energies for this compound across these targets, in some cases surpassing those of established antidiabetic drugs like metformin, repaglinide, and sitagliptin. nih.gov The binding energies ranged from -92.9545 kcal/mol to as low as -119.676 kcal/mol, indicating strong potential for interaction. nih.gov The highest binding affinities were observed with targets such as dipeptidyl peptidase-IV (DPP-IV), glucokinase, and peroxisome proliferator-activated receptor gamma (PPAR-γ). nih.gov

Binding Energies of this compound with Diabetes-Related Protein Targets
Protein TargetPDB IDBinding Energy (kcal/mol)
Dipeptidyl peptidase-IV (DPP-IV)2Q5S-118.398
Glucokinase1V4S-104.531
Peroxisome proliferator-activated receptor gamma (PPAR-γ)1PRG-102.765
Aldose reductase1US0-117.341
Insulin (B600854) receptor3K35-114.267
Sodium-glucose cotransporter 2 (SGLT2)3C45

The broader class of Erythrina alkaloids has been the subject of numerous docking studies to explore their therapeutic potential against various diseases.

Estrogen Receptors: Several studies have investigated the interaction of alkaloids and flavonoids isolated from Erythrina species with estrogen receptors (ERα and ERβ), which are key targets in the treatment of hormone-dependent cancers. rjptonline.orgrjptonline.orgresearchgate.netnih.gov For instance, a study on compounds from Erythrina variegata leaves showed that molecules like 6-Hydroxygenistein exhibited significant binding affinity to estrogen receptor proteins (PDB ID: 1A52 and 1GWR), with binding energies of -11.48 Kcal/mol and -11.45 Kcal/mol, respectively. rjptonline.org These computational findings suggest a potential mechanism for the observed anticancer properties of these compounds.

Cyclooxygenase (COX) Enzymes: The anti-inflammatory potential of phytochemicals from Erythrina variegata has been explored through docking studies with COX-1 and COX-2 enzymes. nih.govresearchgate.netnih.gov These enzymes are crucial mediators of inflammation. The studies identified that the compound phaseollin demonstrated the best fitness score against both COX-1 (56.64) and COX-2 (59.63), suggesting a plausible mechanism for the plant's traditional use in managing inflammation. nih.govnih.gov

Docking Results of Selected Erythrina Alkaloids and Flavonoids with Biological Targets
CompoundBiological TargetPDB IDBinding Affinity/Score
6-HydroxygenisteinEstrogen Receptor1A52-11.48 kcal/mol
6-HydroxygenisteinEstrogen Receptor1GWR-11.45 kcal/mol
PhaseollinCOX-1-56.64 (Gold Fitness Score)
PhaseollinCOX-2-59.63 (Gold Fitness Score)
Apigenin-7-O-rhamnosyl-6-C-glucosideEstrogen Receptor α1A52-44.7 kcal/mol
Luteolin-6-C-glucosideEstrogen Receptor α1A52-41.91 kcal/mol

QSAR Models for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.comlongdom.orgcreative-biostructure.com These models are powerful tools in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and gaining insights into the mechanisms of drug action. jocpr.comnih.gov A QSAR model is typically represented by a mathematical equation that correlates molecular descriptors (numerical representations of a molecule's physicochemical properties) with a specific biological activity. longdom.org

Despite the utility of QSAR in medicinal chemistry, a thorough search of scientific literature reveals a notable absence of specific QSAR models developed for the compound this compound. However, the principles of QSAR can be illustrated by examining studies on structurally or functionally related compounds.

The development of a QSAR model involves several key steps:

Data Set Collection: A set of compounds with known biological activities is compiled. jocpr.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov

Variable Selection: Statistical methods are employed to select the most relevant descriptors that correlate with the biological activity. nih.govtandfonline.com

Model Development: A mathematical model is built using statistical techniques such as multiple linear regression (MLR) or machine learning algorithms like neural networks. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. jocpr.com

While no specific QSAR models for this compound were identified, studies on other natural product derivatives, such as artemisinin and macrolide antibiotics, demonstrate the potential of this approach.

For example, QSAR models have been developed for a large set of 179 artemisinin analogues to predict their antimalarial activity. nih.govnih.govacs.org These models have successfully used various molecular descriptors to establish a correlation between the chemical structures and their biological efficacy, achieving high predictive accuracy. nih.govnih.gov One study developed a multiple linear regression model with a prediction error of 0.48 log RA units (r² = 0.88), indicating a strong predictive capability. nih.gov Such models can help in understanding the structural requirements for antimalarial activity and guide the design of more potent derivatives.

Similarly, QSAR studies on macrolide antibiotics, a class that includes erythromycin (B1671065), have been instrumental in understanding their antibacterial mechanisms and in the design of new derivatives with improved activity against resistant strains. nih.govservice.gov.ukresearchgate.net These studies have highlighted the importance of specific structural modifications on the macrolide ring for ribosomal binding and antibacterial potency.

The application of QSAR to this compound and its analogues could provide valuable predictive models for their various biological activities. By correlating their structural features with their effects on targets like those identified in docking studies, QSAR could accelerate the discovery and optimization of new therapeutic agents derived from this class of natural products.

Biotechnological and Sustainable Production Approaches for Erythrin

In Vitro Cultivation of Erythrin-Producing Lichens

In vitro cultivation of lichen components offers a controlled environment for the biosynthesis of secondary metabolites like this compound, bypassing the constraints of natural growth.

Lichens are complex symbiotic associations between fungi (mycobiont) and algae or cyanobacteria (photobiont). Studies have demonstrated the ability to cultivate the mycobiont component in vitro for the production of lichen substances. For instance, mycobiont cultures of Roccella montagnei have successfully biosynthesized this compound as a major compound researchgate.net. Similarly, Roccella decipiens cultures have been shown to produce this compound 59.160.153. While mycobiont cultures can produce secondary metabolites aposymbiotically, the full symbiotic relationship involving co-cultivation of both mycobiont and photobiont is often explored for potentially higher yields or a broader spectrum of compounds, as the photobiont contributes fixed carbon essential for the fungal partner's metabolism mdpi.comnih.gov. However, specific detailed strategies for co-cultivation directly impacting this compound production are less extensively documented in the provided literature compared to mycobiont-only cultures.

Optimizing culture conditions is crucial for enhancing the yield of secondary metabolites in in vitro lichen cultures. Key physicochemical parameters influencing secondary metabolite production in lichens include temperature, photoperiod, pH, UV radiation, humidity, and nutrient composition mdpi.comnih.gov. While no universal standard conditions exist for all lichen species, temperature, pH, light, and humidity are recognized as major factors mdpi.com.

Research on Roccella montagnei mycobiont cultures indicated that an optimal medium for growth and this compound biosynthesis was Lilly and Barnett medium supplemented with glucose as a carbon source, along with micronutrients and vitamins researchgate.net. Glucose is often preferred as a carbon source in lichen culture experiments due to its cost-effectiveness and easy assimilation, which is essential for initiating secondary metabolite biosynthesis pathways 59.160.153.

Data from Roccella decipiens cultures highlights the impact of specific media components on this compound yield:

Culture AgeMedium CompositionThis compound Yield (mg/g culture)Other MetabolitesSource
5 monthsMS mediumProduced alone- 59.160.153
6 monthsMS medium + 6% mannitol (B672) + 3% erythritol (B158007)40Orsellinic acid (16 mg), Lecanoric acid (30 mg) 59.160.153

Note: Data for R. decipiens from Stocker-Wörgötter (2015) 59.160.153.

General optimization studies for lichen-forming fungi have also explored various carbon sources (e.g., sucrose, polyethylene (B3416737) glycol), nitrogen sources (e.g., amino acids like L- or D-asparagine, glutamine, alanine, glycine), and vitamins (e.g., thiamin, riboflavin, ascorbic acid, biotin) to improve biomass growth and metabolite production nih.govdoaj.orgftb.com.hrresearchgate.net. Modifications to physicochemical conditions, such as exposure to high UV-C light, alternating desiccation periods, temperature, and osmotic stress, have also been successful in stimulating secondary metabolite production in axenic cultures mdpi.com.

Heterologous Expression of this compound Biosynthetic Genes in Microbial Hosts

Heterologous expression involves introducing genes from one organism into a different host organism to produce a desired compound wikipedia.org. This approach is considered a promising means for the sustainable supply of specialized metabolites derived from lichens nih.govfrontiersin.org. However, specific detailed research findings on the heterologous expression of this compound biosynthetic genes in microbial hosts are not extensively documented in the provided search results. While the concept is broadly applicable to lichen-derived compounds, explicit examples of this compound's biosynthetic pathway being engineered into microbial platforms like Escherichia coli or Saccharomyces cerevisiae are not available in the current literature.

Strain engineering aims to modify microbial hosts to enhance the availability of precursors necessary for the biosynthesis of a target compound researchgate.net. In the context of heterologous expression of complex natural products, ensuring sufficient precursor pools is critical for high yields researchgate.net. For lichen-derived compounds, this would typically involve understanding the specific metabolic pathways leading to this compound and then engineering the host strain to overproduce or efficiently channel these precursors. However, specific details on strain engineering efforts directly targeting enhanced precursor availability for this compound biosynthesis in microbial hosts are not provided in the search results. Most examples of precursor engineering in the provided data refer to compounds like erythromycin (B1671065) nih.gov or tryptophan researchgate.netacs.org.

Optimization of fermentation parameters is crucial for maximizing the yield and productivity of compounds produced via microbial hosts. This involves adjusting factors such as carbon source, nitrogen source, osmotic pressure, pH, and fermentation mode (e.g., batch vs. fed-batch) nih.govfrontierspartnerships.orgfrontierspartnerships.org. While these principles are universally applied in microbial fermentation for various compounds, specific optimized fermentation parameters for the heterologous production of this compound are not detailed in the provided search results. The literature predominantly discusses fermentation optimization for other compounds like erythritol nih.govfrontierspartnerships.orgfrontierspartnerships.orgnih.gov and erythromycin microbiologyjournal.org.

Sustainable Extraction and Purification Methodologies

The extraction and purification of natural compounds like this compound from their biological sources, primarily lichens, traditionally involve the use of hazardous organic solvents. However, there is a growing imperative to adopt greener, more sustainable methodologies to minimize environmental impact and enhance safety.

Green Solvents and Supercritical Fluid Extraction

The shift towards sustainable extraction methods is driven by the need for environmentally friendly alternatives to conventional organic solvents. Green solvents, characterized by low toxicity, biodegradability, and reduced environmental impact, are gaining prominence mdpi.comwatertechnologies.mxchemmethod.com.

Natural Deep Eutectic Solvents (NADES) have shown promise in the green extraction of depsides from lichens. For instance, studies have demonstrated the efficient extraction of depsides and depsidones from Hypogymnia physodes using optimized NADES compositions, such as a proline/lactic acid/water molar ratio of 1:2:2 mdpi.com. This approach yielded good efficiency in extracting metabolites with high antioxidant properties mdpi.com. Similarly, ethyl lactate (B86563) has been explored as a green solvent for the ultrasound-assisted extraction of lichen substances, including depsides, from Hypotrachyna cirrhata, demonstrating comparable efficacy to traditional methanol (B129727) extraction while offering a more sustainable alternative interfilter.com.

Supercritical Fluid Extraction (SFE), particularly utilizing supercritical carbon dioxide (SC-CO₂), is another highly regarded green extraction technique chemmethod.comjasco-global.com. SC-CO₂ is non-toxic, non-flammable, and can be easily separated from the extracted product by depressurization, leaving no solvent residues jeires.com. The tunable solvating power of supercritical fluids, achieved by varying pressure and temperature, allows for selective extraction of target compounds jasco-global.comjeires.comufrn.br. This selectivity is advantageous for extracting specific natural products like depsides from complex matrices. While specific parameters for this compound extraction via SFE are not widely reported, SFE has been successfully applied to extract various phenolic compounds and antioxidants from plant materials, suggesting its strong potential for this compound mdpi.comnih.gov.

Table 1: Comparison of Green Solvents for Depside Extraction

Solvent TypeExampleSourceDepside Extracted (Example)Key AdvantagesReference
NADESProline/Lactic Acid/WaterHypogymnia physodesAtranorinEco-friendly, low cost, efficient mdpi.com
Bio-based SolventEthyl LactateHypotrachyna cirrhataDepsides (general)Sustainable alternative to methanol, comparable efficacy interfilter.com
Supercritical FluidCO₂ (with co-solvent)Various Plant/Lichen SourcesPhenolic CompoundsTunable selectivity, no solvent residue, environmentally friendly jasco-global.comjeires.commdpi.comnih.gov

Membrane Technologies for Downstream Processing

Membrane technologies offer efficient and sustainable solutions for the purification and concentration of various compounds in downstream processing. These techniques, including microfiltration, ultrafiltration, nanofiltration, and reverse osmosis, utilize semi-permeable membranes to separate substances based on size, molecular weight, and charge watertechnologies.mxinterfilter.commembrane-solutions.comfactwaterco.com.

While direct applications for this compound purification using membrane technologies are not explicitly detailed in current research, the general principles and widespread use of these methods in the chemical, biotechnology, and pharmaceutical industries for purifying natural products and biomolecules make them highly relevant watertechnologies.mxmembrane-solutions.com. Membrane filtration can effectively remove impurities, concentrate target compounds, and reduce the need for energy-intensive evaporation steps or hazardous solvents, contributing to a more sustainable purification process interfilter.comnih.gov. For instance, nanofiltration membranes can remove organic molecules and certain dissolved substances, while ultrafiltration is effective for removing macromolecules factwaterco.com. This versatility suggests that membrane technologies could play a significant role in the efficient and environmentally friendly purification of this compound.

Future Directions and Emerging Research Avenues in Erythrin Studies

Advanced Omics Technologies in Erythrin Research

The complex symbiotic nature of lichens, where fungi and algae or cyanobacteria coexist, makes the study of their secondary metabolites like this compound particularly challenging yet rewarding. Advanced omics technologies are proving instrumental in unraveling the intricate processes behind this compound production and its biological roles.

Genomics and Transcriptomics of this compound-Producing Organisms

Genomics and transcriptomics offer powerful tools to investigate the genetic blueprint and gene expression patterns of the organisms involved in this compound biosynthesis. Lichens are symbiotic associations where the fungal partner (mycobiont) is primarily responsible for producing secondary metabolites, including depsides like this compound researchgate.netresearchgate.netnih.govcityu.edu.hk.

Current research employs genome mining and transcriptomics to identify the biosynthetic gene clusters (BGCs) responsible for producing lichen secondary metabolites researchgate.netcityu.edu.hknih.govnih.gov. Non-reducing polyketide synthases (NR-PKSs) and cytochrome P450s have been identified as key enzymes in the biosynthesis of depsides and depsidones researchgate.netcityu.edu.hknih.gov. Studies on other depsides, such as olivetoric acid and physodic acid found in Pseudevernia furfuracea, have successfully identified their gene clusters, providing a roadmap for similar investigations into this compound researchgate.netnih.gov. Transcriptomic analysis, which examines the full set of RNA transcripts in a cell, helps to understand the specific gene expression profiles linked to the production of these specialized metabolites cityu.edu.hkresearchgate.net. This approach can reveal which genes are activated or suppressed during different growth stages or under varying environmental conditions, thereby illuminating the regulatory mechanisms of this compound biosynthesis.

Proteomics and Metabolomics for Pathway Elucidation

Proteomics and metabolomics are critical for understanding the functional output of genes and the complete metabolic profile of this compound-producing organisms. Metabolomics, frequently utilizing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), is essential for the identification and comprehensive profiling of secondary metabolites in lichens, including this compound researchgate.netnih.govnih.govmdpi.comuniv-rennes1.frresearchgate.netthermofisher.com.

Advanced hyphenated techniques like Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QqTOF-MS/MS) and High-Performance Liquid Chromatography-Mass Spect Spectrometry (HPLC-MS/MS) have been successfully employed to identify this compound and other depsides in lichen extracts researchgate.netmdpi.comuniv-rennes1.frresearchgate.net. These methods allow for detailed analysis of fragmentation pathways, aiding in structural elucidation and confirmation researchgate.net. While direct proteomic studies specifically on this compound biosynthesis are still emerging, the general application of proteomics in natural product research aims to identify and characterize the enzymes (proteins) involved in biosynthetic pathways, such as the aforementioned PKSs and cytochrome P450s researchgate.netcityu.edu.hknih.gov. Integrating proteomic data with genomic and metabolomic information can provide a holistic view of the biosynthetic machinery, enabling a more complete elucidation of the this compound pathway.

Exploration of Novel Biological Mechanisms and Targets

Beyond its established chemical properties, this compound and other lichen depsides are subjects of increasing interest due to their diverse biological activities. Future research aims to uncover novel mechanisms and specific biological targets.

Immunomodulatory Mechanisms Beyond Inflammation

Lichen depsides, including this compound, have demonstrated immunomodulatory activities eurekaselect.comnih.govinnovareacademics.inrsc.orgmdpi.comwikipedia.orgresearchgate.net. While many studies have focused on their anti-inflammatory properties, there is a growing interest in exploring broader immunomodulatory effects that extend beyond simple inflammation suppression eurekaselect.comnih.govinnovareacademics.inrsc.orgmdpi.comwikipedia.orgresearchgate.net.

Some research has investigated the effects of lichen compounds on the respiratory burst of human phagocytes and murine macrophages innovareacademics.inresearchgate.net. Immunomodulators are substances capable of influencing the immune system's responsiveness, potentially stimulating or suppressing specific immune cell populations, such as T-suppressor cells, macrophages, and natural killer cells, or enhancing antibody production thenaturopathicherbalist.com. Although one study indicated that this compound did not show significant immunomodulatory activity in their specific in vitro assays innovareacademics.inresearchgate.net, the broader class of lichen depsides is recognized for such activities eurekaselect.comnih.govwikipedia.orgresearchgate.net. Future research should focus on detailed cellular and molecular studies to pinpoint the precise immunomodulatory mechanisms of this compound, potentially identifying novel targets that could lead to new therapeutic strategies for immune-related disorders.

Neuroprotective Mechanisms in vitro

This compound, as a lichen depside, is part of a class of compounds that have exhibited neuroprotective activities in in vitro studies researchgate.netmdpi.commdpi.comacs.orgthieme-connect.com. These neuroprotective effects are often attributed to their antioxidant properties.

Key mechanisms observed include the reduction of reactive oxygen species (ROS) generation, inhibition of lipid peroxidation, and enhancement of the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) mdpi.comacs.orgthieme-connect.com. Studies have demonstrated that lichen extracts, containing compounds like depsides, can increase cell viability and reduce oxidative stress biomarkers in neuronal cell culture models acs.org. Specifically, neuroprotective effects have been observed in neuroblastoma and astrocytoma cell lines treated with certain depsides thieme-connect.com. Future research on this compound should aim to precisely characterize its neuroprotective mechanisms, identify specific neuronal targets, and assess its potential in mitigating oxidative stress-induced neuronal damage in various in vitro models relevant to neurodegenerative diseases.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The burgeoning fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research, including studies on this compound. These computational approaches can significantly accelerate the discovery and development process.

The integration of computational omics technologies with AI can help uncover hidden diversity within natural product libraries fnasjournals.com. AI algorithms are capable of identifying and predicting molecular patterns of bioactive compounds and their interactions with protein targets, thereby enhancing the speed and efficiency of drug discovery fnasjournals.com. Specific applications include quantitative structure-activity relationship (QSAR) modeling, which correlates chemical structure with biological activity, and generative models that can design novel molecules with desired properties eurekaselect.comfnasjournals.com. For this compound, AI and ML could be employed to predict its potential interactions with various biological targets, optimize its chemical structure for enhanced activity or bioavailability, and even guide the rational design of new depside analogs with improved therapeutic profiles.

Compound Names and PubChem CIDs

Predictive Modeling for Structure-Activity Relationships

Automated Synthesis Design

Interdisciplinary Research on this compound's Role in Ecosystem Health

Interdisciplinary research is vital for understanding the multifaceted concept of ecosystem health, which encompasses biological, physical, and chemical integrity numberanalytics.comnih.govuef.fi. This compound, as a significant lichen metabolite, plays an indirect yet important role in ecosystem health, primarily through the ecological functions of lichens themselves nih.gov. Lichens are unique symbiotic organisms that thrive in diverse and often extreme environments, producing a wide array of secondary metabolites, including this compound, as part of their survival mechanisms nih.govmdpi.comjelsciences.com. Research integrating social and natural sciences, and involving local communities, is crucial for comprehensive ecosystem assessments numberanalytics.com.

Biomonitoring Applications of Lichens and their Metabolites

Lichens are well-established biomonitors of environmental health due to their sensitivity to environmental changes and their ability to accumulate pollutants jelsciences.comamazon.com. Their unique characteristics facilitate their survival in extreme climates, making them ideal organisms for ecosystem monitoring amazon.com. The secondary metabolites produced by lichens, such as this compound, are integral to their defense mechanisms against environmental stresses and are often unique to lichen species amazon.comnmb-journal.com. Over 800 different secondary metabolites have been identified in lichens, many of which are exclusively found in these organisms nmb-journal.com.

The presence and concentration of specific lichen metabolites, including this compound, can serve as indicators of environmental quality. Biosynthesis of these secondary metabolites is known to protect lichens against increasing environmental stresses amazon.com. Therefore, monitoring the levels of this compound in lichen populations can provide valuable insights into the impact of natural and anthropogenic disturbances on ecosystems. Advanced chromatographic and spectroscopic techniques are employed for the separation and characterization of these lichen substances, enabling their use in biomonitoring studies amazon.com.

Ecological Impact of Environmental Stress on this compound Production

Environmental stresses, including abiotic factors such as UV radiation, temperature fluctuations, and nutrient deficiencies, significantly impact plant growth and productivity mdpi.comnih.gov. For lichens, these stresses can influence the production of secondary metabolites like this compound. Lichens produce these compounds as a defense mechanism to protect themselves against external predators and harsh environmental conditions jelsciences.com. The ability of lichens to tolerate extreme environments is correlated with their production of unique and diverse metabolites nih.gov.

An increase in environmental stress can lead to alterations in the metabolic pathways of lichens, potentially affecting the quantity and profile of this compound produced. For instance, studies on plants show that environmental stress can alter stress-related metabolites nih.gov. While direct studies on the specific impact of environmental stress on this compound production in lichens are an area for further investigation, the general understanding of lichen physiology suggests that changes in environmental conditions will influence its biosynthesis. Understanding these relationships is crucial for interpreting biomonitoring data and predicting the ecological responses of lichen communities to climate change and pollution.

Development of Advanced Analytical Platforms for In Situ this compound Monitoring

The development of advanced analytical platforms is crucial for real-time, in-situ monitoring of environmental parameters and specific chemical compounds nih.govsensirion-connected.comresearchgate.net. These next-generation platforms aim to reduce offline testing, focus on online and real-time monitoring, and incorporate multi-attribute monitoring with extensive use of advanced data analytics and automation nih.govepri.com.

For this compound, in-situ monitoring platforms could revolutionize ecological studies by providing continuous data on its presence and concentration in lichen communities and their surrounding environments. Current advancements include portable analyzers and microfluidic systems based on screen-printed electrodes for voltammetric analysis, which can be used directly at sampling sites to detect various pollutants researchgate.net. Applying such technologies to this compound monitoring would require developing highly specific and sensitive sensors capable of detecting this depside in complex biological and environmental matrices. This would enable researchers to track changes in this compound levels in response to environmental fluctuations, providing immediate insights into lichen health and ecosystem dynamics.

Mechanistic Studies on this compound Degradation and Environmental Fate

Understanding the degradation mechanisms and environmental fate of chemical compounds is essential for assessing their persistence and impact on ecosystems mdpi.comeuropa.euitrcweb.org. The degradation of organic compounds in the environment is influenced by a variety of factors, including physical, chemical, and biological processes such as UV irradiation, temperature, pH, redox conditions, and microbial activity mdpi.comitrcweb.org.

For this compound, specific mechanistic studies on its degradation and environmental fate are an important area for future research. As a natural product, this compound is likely subject to biodegradation by microorganisms and chemical degradation under various environmental conditions. Research is needed to identify the specific degradation pathways, the intermediate products formed, and the factors that influence its persistence in different environmental compartments (e.g., soil, water, air). Such studies would involve investigating the kinetics of its breakdown and the role of microbial communities in its transformation europa.eunih.gov. This knowledge is critical for a comprehensive assessment of this compound's ecological footprint and its long-term implications within natural ecosystems.

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and purifying Erythrin from complex biological matrices?

  • Methodological Answer : Isolation typically involves liquid-liquid extraction or solid-phase extraction (SPE) followed by HPLC or LC-MS/MS for purification. Key considerations include:

  • Solvent selection : Polar solvents (e.g., methanol-water mixtures) optimize recovery rates .
  • Matrix effects : Use internal standards (e.g., isotopically labeled analogs) to control for ionization suppression in mass spectrometry .
  • Validation : Follow ICH guidelines for precision (RSD <15%) and accuracy (80–120% recovery) .

Q. How can researchers characterize this compound’s structural properties using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Assign peaks using 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) to resolve stereochemistry.
  • IR spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands.
  • X-ray crystallography : Resolve 3D atomic arrangements, requiring high-purity crystals (>95%) .

II. Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic behavior across studies be resolved?

  • Methodological Answer :

  • Source analysis : Compare experimental variables (e.g., dosing regimens, species-specific metabolism). For example, rodent models may overestimate hepatic clearance due to CYP450 differences vs. humans .

  • Meta-analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and identify outliers .

  • In silico modeling : Use PBPK models to simulate interspecies variability .

    Table 1 : Common Sources of Contradiction in this compound Pharmacokinetics

    VariableImpact on Data ConsistencyMitigation StrategyReference
    Analytical sensitivityFalse negatives in low-dose studiesUse tandem MS (LOQ <1 ng/mL)
    Biological half-lifeSpecies-dependent variationCross-validate in humanized models

Q. What experimental designs optimize the study of this compound’s interaction with hemoglobin in erythrocytes?

  • Methodological Answer :

  • Binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify affinity (Kd).
  • Competitive inhibition : Co-incubate with known ligands (e.g., 2,3-BPG) to assess specificity .
  • In vitro vs. in vivo correlation : Validate findings using ex vivo erythrocyte models under physiological O₂/CO₂ conditions .

Q. How should researchers address normalization challenges in metabolomic studies involving this compound-resistant samples?

  • Methodological Answer :

  • Normalization methods : Compare total area, probabilistic quotient, and internal standard-based approaches.

  • Tool recommendation : Use MetaboGroup S to automate entropy-based evaluation of normalization performance (intragroup entropy <0.2 preferred) .

    Table 2 : Performance of Normalization Methods in this compound Metabolomics

    MethodIntragroup Entropy (Mean)Intergroup Discrimination (Δ Entropy)
    Total Area Scaling0.350.12
    Probabilistic Quotient0.180.28
    Internal Standard0.220.24

III. Methodological Frameworks

Q. What criteria ensure a research question on this compound meets academic rigor?

  • Guidelines : Apply the FINER framework:

  • Feasible : Align with available resources (e.g., LC-MS access).
  • Novel : Address gaps (e.g., "How does this compound modulate oxidative stress in sickle cell anemia?").
  • Ethical : Avoid human trials without preclinical safety data .

Q. How to design a statistically robust dose-response study for this compound?

  • Methodological Answer :

  • Power analysis : Calculate sample size (α=0.05, β=0.2) using pilot data.
  • Non-linear modeling : Fit data to Hill or Log-Logistic models (AIC <100 preferred) .

IV. Data Reporting Standards

Q. What documentation is required for reproducibility in this compound studies?

  • Best Practices :

  • Experimental section : Detail instrument parameters (e.g., column type, gradient program).
  • Raw data : Deposit spectra/chromatograms in repositories like MetaboLights .
  • Negative controls : Report blank samples to confirm absence of contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.